Grassofermata
描述
Structure
3D Structure
属性
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGBVWGARJOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Grassofermata: A Deep Dive into its Mechanism of Action as a Selective FATP2 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Grassofermata has emerged as a promising small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of long-chain fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on FATP2, its impact on cellular fatty acid uptake, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of metabolic disease, oncology, and other areas where FATP2 is a relevant therapeutic target.
Introduction
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is an integral membrane protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane. FATP2 is highly expressed in the liver and kidney. Dysregulation of FATP2 activity has been implicated in various pathologies, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the progression of certain cancers. This has positioned FATP2 as an attractive therapeutic target for the development of novel inhibitors.
This compound, also known as CB5, is a potent and selective inhibitor of FATP2. This document will explore the intricate details of its mechanism of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound on FATP2
This compound exerts its inhibitory effect on FATP2 through a non-competitive mechanism.[1][2] This indicates that this compound does not directly compete with fatty acids for the same binding site on the FATP2 protein. Instead, it is hypothesized to bind to an allosteric site, inducing a conformational change in the protein that ultimately hinders its ability to transport LCFAs.
The inhibition by this compound is specific to long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are known to cross the cell membrane primarily through diffusion.[1][2] This specificity underscores the targeted nature of this compound's action on FATP2-mediated transport.
Figure 1: this compound's non-competitive inhibition of FATP2-mediated fatty acid transport.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in various cell lines that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.
| Cell Line | Description | IC50 (µM) | Reference(s) |
| HepG2 | Human hepatocellular carcinoma | 8 - 11 | [1][2] |
| Caco-2 | Human epithelial colorectal adenocarcinoma | 8 - 11 | [1][2] |
| INS-1E | Rat insulinoma | 8.3 | [3] |
| C2C12 | Mouse myoblast | 10.6 | [3] |
| Human Adipocytes | Primary cells | 58.2 | [2][3] |
Table 1: IC50 Values of this compound in Various Cell Lines.
The significantly higher IC50 value in human adipocytes, which predominantly express FATP1 and FATP4, further supports the selectivity of this compound for FATP2.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog
This assay is fundamental for quantifying the inhibitory effect of this compound on FATP2-mediated fatty acid uptake.
Figure 2: Experimental workflow for the in vitro fatty acid uptake assay.
Protocol:
-
Cell Seeding: Seed FATP2-expressing cells, such as HepG2 or Caco-2, in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) in serum-free media for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Fatty Acid Addition: Prepare a solution of the fluorescent long-chain fatty acid analog, C1-BODIPY-C12, complexed with fatty acid-free bovine serum albumin (BSA). Add this solution to the wells to initiate the uptake.
-
Fluorescence Measurement: Immediately begin measuring the intracellular fluorescence using a microplate reader at an excitation/emission wavelength of approximately 485/515 nm. Readings can be taken kinetically over a period of 5-15 minutes.
-
Quenching: After the kinetic read, add a quencher solution, such as Trypan Blue, to eliminate any extracellular fluorescence signal.
-
Data Analysis: Determine the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Plot the rate of uptake against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Assessment of Fatty Acid Absorption
This protocol describes a mouse model used to evaluate the in vivo efficacy of this compound in inhibiting intestinal fatty acid absorption.
Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Fasting: Fast the mice for 12 hours with free access to water.
-
Inhibitor Administration: Administer this compound (e.g., 300 mg/kg) or vehicle (e.g., flaxseed oil) to the mice via oral gavage.[3]
-
Lipoprotein Lipase Inhibition: To prevent the systemic clearance of absorbed fatty acids, inject the mice intraperitoneally with tyloxapol (500 mg/kg).[3]
-
Labeled Fatty Acid Administration: One hour after this compound administration, give the mice a bolus of flaxseed oil containing 13C-labeled oleate (500 mg/kg) via oral gavage.[3]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 2, and 6 hours) post-oleate administration.[3]
-
Analysis: Extract lipids from the plasma and analyze the levels of 13C-oleate using mass spectrometry.
-
Data Interpretation: A reduction in the plasma levels of 13C-oleate in the this compound-treated group compared to the vehicle group indicates inhibition of intestinal fatty acid absorption.[3]
Signaling Pathways and Cellular Consequences
By inhibiting FATP2-mediated fatty acid uptake, this compound can modulate various downstream signaling pathways and cellular processes. In conditions of lipid overload, such as in NAFLD, excessive fatty acid influx can lead to lipotoxicity, oxidative stress, and inflammation. By blocking this initial step, this compound has the potential to mitigate these detrimental effects.
Figure 3: Cellular consequences of FATP2 inhibition by this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of FATP2 that functions through a non-competitive mechanism. Its ability to potently block the uptake of long-chain fatty acids in relevant cell types and in vivo models makes it a valuable tool for studying the role of FATP2 in health and disease. Furthermore, the detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the therapeutic potential of this compound and to develop next-generation FATP2 inhibitors for a range of clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Grassofermata in the Prevention of Lipotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipotoxicity, the pathological consequence of ectopic lipid accumulation in non-adipose tissues, is a key driver in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The transport of fatty acids into cells is a critical and regulated process, presenting a viable therapeutic target. Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a promising agent in the prevention of lipotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Lipotoxicity and the Role of FATP2
Chronically elevated levels of circulating free fatty acids (FFAs) can overwhelm the storage capacity of adipose tissue, leading to their uptake and accumulation in non-adipose tissues like the liver, pancreas, and muscle. This ectopic lipid accumulation disrupts cellular function and triggers a cascade of detrimental events, collectively termed lipotoxicity, which includes endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[1]
Fatty Acid Transport Proteins (FATPs) are a family of proteins that facilitate the uptake of long-chain fatty acids across the plasma membrane. FATP2, in particular, is highly expressed in the liver and intestine, playing a significant role in the absorption and subsequent metabolic fate of dietary fats.[2] Increased expression and activity of FATP2 are associated with the development of fatty liver disease.[2] Therefore, the inhibition of FATP2 presents a targeted approach to mitigate the influx of fatty acids into metabolically sensitive tissues, thereby preventing the onset of lipotoxicity.
This compound: A Specific Inhibitor of FATP2
This compound is a potent and specific inhibitor of FATP2-mediated fatty acid transport.[2][3] Its inhibitory action is non-competitive and specific for long and very-long-chain fatty acids, with significantly less effect on medium-chain fatty acids, which are primarily transported by passive diffusion.[3] By blocking FATP2, this compound effectively reduces the intracellular accumulation of lipids in cell types that are susceptible to lipotoxicity, such as hepatocytes and pancreatic β-cells.[3]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting fatty acid uptake and protecting against lipotoxicity has been quantified in various in vitro models.
Table 1: IC50 Values for this compound Inhibition of Fatty Acid Uptake
| Cell Line | Cell Type Model | IC50 (µM) | Reference |
| HepG2 | Hepatocyte | 8-11 | [3] |
| Caco-2 | Enterocyte | 8-11 | [3] |
| INS-1E | Pancreatic β-cell | 8.3 | [3] |
| C2C12 | Myocyte | 10.6 | [3] |
| Human Adipocytes | Adipocyte | 58.2 | [3] |
The higher IC50 in adipocytes is advantageous, as it suggests that this compound is less likely to interfere with the safe storage of fat in adipose tissue.[3]
Table 2: Protective Effects of this compound against Palmitate-Induced Lipotoxicity
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| HepG2 | Lipid Accumulation | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent reduction in lipid accumulation | [3] |
| HepG2 | Nuclear Fragmentation (Apoptosis) | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent decrease in nuclear fragmentation | [3] |
| INS-1E | Lipid Accumulation | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent reduction in lipid accumulation | [3] |
| INS-1E | Nuclear Fragmentation (Apoptosis) | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent decrease in nuclear fragmentation | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Preventing Lipotoxicity
Caption: this compound inhibits FATP2, preventing lipotoxicity.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating this compound's effects.
Detailed Experimental Protocols
Fatty Acid Uptake Assay
This protocol is adapted from methodologies used in the characterization of FATP inhibitors.[3]
Objective: To quantify the inhibition of long-chain fatty acid uptake by this compound.
Materials:
-
HepG2 cells (or other relevant cell line)
-
96-well, black, clear-bottom microplates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
Trypan Blue
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24-48 hours until they reach approximately 80-90% confluency.
-
Serum Starvation: Gently wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 1-2 hours at 37°C.
-
Compound Incubation: Prepare serial dilutions of this compound in serum-free DMEM. Remove the starvation medium and add the this compound solutions to the respective wells. Incubate for 1 hour at 37°C.
-
Fatty Acid Uptake: Prepare the C1-BODIPY-C12/BSA complex by mixing C1-BODIPY-C12 with fatty acid-free BSA in serum-free DMEM to a final concentration of 2.5-10 µM. Add the fluorescent fatty acid solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 5-10 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.
-
Quenching: After the kinetic read, add Trypan Blue to each well to quench the extracellular fluorescence.
-
Data Analysis: Calculate the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Palmitate-Induced Lipotoxicity and Lipid Accumulation Assay
This protocol is based on established methods for inducing and assessing lipotoxicity in vitro.[4][5]
Objective: To assess the protective effect of this compound against palmitate-induced lipid accumulation and cell death.
Materials:
-
HepG2 cells
-
24-well plates
-
DMEM with 10% FBS
-
Palmitic acid
-
Fatty acid-free BSA
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Nile Red staining solution
-
DAPI staining solution
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with varying concentrations of palmitic acid (complexed with BSA) with or without different concentrations of this compound for 24 hours.
-
Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Nile Red Staining: Wash the fixed cells with PBS and then incubate with Nile Red staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature in the dark.
-
DAPI Staining: Wash the cells with PBS and then counterstain with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to visualize the nuclei.
-
Imaging and Quantification: Wash the cells with PBS and acquire images using a fluorescence microscope. Quantify the intracellular lipid accumulation by measuring the fluorescence intensity of Nile Red per cell. Assess nuclear morphology (fragmentation) from the DAPI staining as an indicator of apoptosis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of metabolic diseases driven by lipotoxicity. Its specific, non-competitive inhibition of FATP2 in key metabolic tissues effectively reduces the cellular uptake of excess fatty acids, thereby preventing the downstream cellular stress and apoptosis that characterize lipotoxicity. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other FATP2 inhibitors as a novel class of therapeutics for metabolic disorders.
References
- 1. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Palmitate induces fat accumulation by activating C/EBPβ-mediated G0S2 expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
The Discovery and Synthesis of Grassofermata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grassofermata, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids into cells. Its discovery has opened new avenues for therapeutic intervention in metabolic diseases associated with lipotoxicity, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound
This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover inhibitors of human FATP2.[1][2][3] The screening utilized a novel yeast-based assay, a powerful tool for studying eukaryotic protein function in a simplified and genetically tractable system.
High-Throughput Screening Assay
The primary HTS employed a strain of Saccharomyces cerevisiae engineered to be deficient in its endogenous fatty acid transport protein (fat1Δ) and acyl-CoA synthetase (faa1Δ).[4] This "humanized" yeast was then transformed to express human FATP2, making fatty acid uptake dependent on the activity of the human protein.
A fluorescently labeled long-chain fatty acid analog, C1-BODIPY-C12, was used as a reporter for fatty acid uptake.[1][5][6] The assay measured the intracellular accumulation of this fluorescent probe in a 96-well or 384-well plate format. A library of over 100,000 diverse small molecules was screened for their ability to inhibit the uptake of C1-BODIPY-C12.[1][2] Compounds that significantly reduced intracellular fluorescence were identified as potential FATP2 inhibitors. This compound, initially designated as CB5, emerged as a promising hit from this screen.[7][8]
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.[9][10][11][12][13] The general strategy involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester.
Proposed Synthetic Pathway
The synthesis of this compound likely involves the following key steps:
-
Synthesis of the Aminopyrazole Intermediate: The synthesis would begin with the preparation of a 3-amino-4-substituted pyrazole.
-
Synthesis of the β-Ketoester Intermediate: A β-ketoester containing the nitrophenyl moiety would be synthesized separately.
-
Cyclocondensation Reaction: The aminopyrazole and β-ketoester intermediates would then be reacted together under appropriate conditions (e.g., heating in a suitable solvent with a catalyst) to form the pyrazolo[1,5-a]pyrimidine core.
-
Functional Group Manipulation: Subsequent steps might involve the introduction of the benzyl and chlorophenyl groups at the appropriate positions.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibitory activity against FATP2-mediated fatty acid uptake. Its biological effects have been characterized in various cell lines and in vivo models.
In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified in several cell lines relevant to metabolic diseases. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.
| Cell Line | Cell Type | Target FATP | IC50 (µM) | Reference |
| HepG2 | Human Hepatocyte | FATP2 | ~5 | [2] |
| Caco-2 | Human Enterocyte | FATP2 | ~3 | [2] |
| C2C12 | Mouse Myoblast | FATP2 | 10.6 | [7] |
| INS-1E | Rat Pancreatic β-cell | FATP2 | 8.3 | [7] |
| Human Adipocytes | Human Fat Cell | FATP1/FATP4 | 58.2 | [7] |
Table 1: IC50 values of this compound for inhibition of fatty acid uptake in various cell lines.
Mechanism of Inhibition
Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of FATP2.[8] This suggests that this compound does not bind to the same site as the fatty acid substrate but rather to an allosteric site on the FATP2 protein, thereby reducing its transport activity.
In Vivo Efficacy
The ability of this compound to inhibit fatty acid absorption in a living organism was demonstrated in a mouse model. Oral administration of this compound was shown to significantly reduce the absorption of ¹³C-labeled oleate from the gut into the bloodstream, confirming its potential as an orally active therapeutic agent.
Experimental Protocols
High-Throughput Screening for FATP2 Inhibitors
-
Yeast Strain: Saccharomyces cerevisiae strain fat1Δfaa1Δ expressing human FATP2.
-
Assay Principle: Measurement of the uptake of the fluorescent fatty acid analog C1-BODIPY-C12.
-
Protocol:
-
Yeast cells are cultured to mid-log phase and seeded into 96- or 384-well plates.
-
Test compounds from a chemical library are added to the wells.
-
After a pre-incubation period, C1-BODIPY-C12 is added to each well.
-
The plates are incubated to allow for fatty acid uptake.
-
Intracellular fluorescence is measured using a plate reader. A quenching agent is used to reduce extracellular fluorescence.
-
Compounds that cause a significant decrease in fluorescence are identified as hits.
-
In Vivo Fatty Acid Uptake Inhibition Assay in Mice
-
Animal Model: Male C57BL/6 mice.
-
Test Article: this compound formulated in a suitable vehicle (e.g., flaxseed oil).
-
Protocol:
-
Mice are fasted overnight.
-
A single oral dose of this compound or vehicle control is administered by gavage.
-
After a set period (e.g., 1 hour), a bolus of ¹³C-labeled oleic acid is administered orally.
-
Blood samples are collected at various time points post-oleate administration.
-
The concentration of ¹³C-labeled oleate in the plasma is determined by mass spectrometry.
-
A reduction in the plasma concentration of the labeled fatty acid in the this compound-treated group compared to the control group indicates inhibition of absorption.
-
Conclusion
This compound is a significant discovery in the field of metabolic disease research. As a specific, non-competitive inhibitor of FATP2, it provides a valuable tool for studying the role of fatty acid transport in various physiological and pathological processes. Its demonstrated in vivo efficacy in inhibiting fatty acid absorption highlights its potential as a lead compound for the development of novel therapeutics for diseases driven by lipotoxicity. Further research into its synthesis, optimization of its pharmacological properties, and extensive preclinical and clinical evaluation are warranted to fully realize its therapeutic potential.
References
- 1. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to Grassofermata: A Small Molecule Inhibitor of SLC27A2/FATP2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Chronically elevated levels of circulating fatty acids are significant contributors to the pathogenesis of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The cellular uptake of these fatty acids is a regulated process mediated by transport proteins, among which Solute Carrier Family 27 Member 2 (SLC27A2), also known as Fatty Acid Transport Protein 2 (FATP2), is a key player, particularly in the liver and small intestine.[1][2] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate the cellular lipid overload and subsequent lipotoxicity that drive these disease states. This technical guide provides a comprehensive overview of Grassofermata (also known as CB5), a small molecule inhibitor of FATP2.[3][4] We detail its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize its functional context through signaling and workflow diagrams.
Introduction to SLC27A2 (FATP2)
SLC27A2 is a bifunctional integral membrane protein that facilitates the transport of long-chain and very long-chain fatty acids across the plasma membrane.[1][2] This transport is tightly coupled to the activation of fatty acids through their esterification to coenzyme A (CoA), a process termed vectorial acylation.[1] This immediate activation traps the fatty acid intracellularly and primes it for downstream metabolic pathways, such as beta-oxidation or incorporation into complex lipids.[2][5] FATP2 is highly expressed in the liver and small intestine, positioning it as a critical gatekeeper for dietary fat absorption and hepatic fatty acid uptake.[1][6] Dysregulation of FATP2 activity is implicated in diseases associated with lipid overload.[7]
This compound: A Specific SLC27A2 Inhibitor
This compound, with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2-mediated fatty acid transport.[1][4] It specifically blocks the uptake of long-chain and very long-chain fatty acids.[3][8] Conversely, it does not affect the transport of medium-chain fatty acids, which are understood to enter cells primarily through passive diffusion.[3][8]
Mechanism of Action
Kinetic analyses have demonstrated that this compound acts as a non-competitive inhibitor of fatty acid transport.[3][7] This indicates that this compound binds to FATP2 at an allosteric site, distinct from the fatty acid binding site. This binding event reduces the catalytic efficiency of the transporter without preventing the substrate (fatty acid) from binding.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and differential activity.
| Cell Line | Tissue Model | Predominant FATP Isoform(s) | This compound IC50 (µM) | Reference |
| INS-1E | Pancreatic β-cells | FATP2 | 8.3 | [3] |
| C2C12 | Muscle cells | FATP2 | 10.6 | [3] |
| HepG2 | Liver hepatocytes | FATP2 | 6.3 ± 0.9 | [7] |
| Human Adipocytes | Adipose tissue | FATP1, FATP4 | 58.2 | [3] |
Table 1: Summary of this compound IC50 values in various cell models. The higher IC50 in human adipocytes suggests a degree of selectivity for FATP2 over other isoforms like FATP1 and FATP4, which is advantageous as adipose tissue is a primary site for safe lipid storage.[3]
Key Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its efficacy, mechanism, and physiological effects.
In Vitro Fatty Acid Uptake Inhibition Assay
This assay quantifies the ability of this compound to block fatty acid import into cultured cells.
-
Cell Culture:
-
Reagents:
-
This compound (from ChemBridge Corporation) dissolved in a suitable solvent (e.g., DMSO).
-
Fluorescent fatty acid analogs such as C1-BODIPY-C12 or BODIPY-FL-C16 (from Molecular Probes®).[3]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+).
-
-
Procedure:
-
Cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
A fluorescent fatty acid analog (e.g., 2.5–10 µM C1-BODIPY-C12) is added to each well.[3]
-
Uptake is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C.
-
The reaction is stopped by washing the cells with ice-cold assay buffer containing a fatty acid-free BSA solution to remove extracellular fluorescence.
-
Intracellular fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The fluorescence data is normalized to the vehicle control.
-
IC50 values are calculated by fitting the dose-response data to a one-site competition model using non-linear regression analysis (e.g., in Prism software).[3]
-
Kinetic Analysis of Inhibition Mechanism
This protocol determines the mode of inhibition (e.g., competitive, non-competitive).
-
Procedure:
-
The fatty acid uptake assay is performed as described above in HepG2 cells.[3]
-
The experiment is set up as a matrix, using multiple fixed concentrations of this compound (e.g., 1.25 µM to 15 µM) and varying the concentration of the fluorescent fatty acid substrate (e.g., 2.5 µM to 10 µM C1-BODIPY-C12).[3]
-
-
Data Analysis:
In Vivo Fatty Acid Absorption Assay
This assay assesses the effect of this compound on the absorption of dietary fats in a mouse model.
-
Animal Model:
-
10-week old C57BL/6 male mice are fasted for 12 hours prior to the experiment.[3]
-
-
Procedure:
-
A baseline blood sample is collected.
-
Mice are administered this compound (e.g., 300 mg/kg) prepared in a vehicle like flaxseed oil, via oral gavage. The control group receives the vehicle alone.[3]
-
Optionally, to inhibit lipoprotein lipase-dependent systemic uptake, mice can be injected with tyloxapol (500 mg/kg, IP).[3]
-
Following this compound administration, a stable isotope-labeled fatty acid, such as [¹³C₁₈]-oleate, is administered by gavage.[3]
-
Blood samples are collected at multiple time points post-administration (e.g., 0.5, 2, and 6 hours).[3]
-
-
Sample Analysis:
-
Plasma is isolated from the blood samples.
-
Lipids are extracted, and fatty acids are converted to fatty acid methyl esters (FAMEs).
-
The abundance of the ¹³C-labeled oleate is quantified relative to endogenous ¹²C-oleate using LC/MS-MS.[3]
-
Separately, plasma concentrations of this compound are measured by LC/MS-MS using an internal standard to assess its pharmacokinetics.[3]
-
-
Data Analysis:
-
The levels of labeled oleate in the plasma over time are compared between the this compound-treated and control groups to determine the extent of absorption inhibition.[3]
-
Visualizing Pathways and Processes
Diagrams created using Graphviz provide clear visual representations of the molecular mechanism, experimental logic, and kinetic relationships.
Caption: SLC27A2-mediated fatty acid transport and its inhibition by this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Caption: Logical diagram of this compound's non-competitive inhibition mechanism.
Therapeutic Potential
By inhibiting FATP2 in key metabolic tissues, this compound has demonstrated significant therapeutic potential.
-
Prevention of Lipotoxicity: In cell culture models of the liver, pancreas, and muscle, this compound protects against lipid accumulation and subsequent cell death (lipoapoptosis) induced by saturated fatty acids like palmitate.[1][3]
-
Treatment of Metabolic Disease: By reducing fatty acid uptake into non-adipose tissues, this compound could serve as a therapeutic for NAFLD and type 2 diabetes.[3]
-
Modulation of Dietary Fat Absorption: The ability of orally administered this compound to decrease the absorption of oleate from the gut in mice highlights its potential to manage conditions exacerbated by high-fat diets.[3][8] Pharmacokinetic studies confirm that the compound is absorbed into circulation, where it can act systemically.[3]
Conclusion
This compound is a well-characterized, specific, and non-competitive small molecule inhibitor of the fatty acid transporter SLC27A2/FATP2. It effectively blocks the uptake of long-chain fatty acids in vitro and reduces dietary fat absorption in vivo.[3] Its ability to protect cells from lipotoxicity provides a strong rationale for its further development as a therapeutic agent for managing metabolic diseases such as NAFLD and type 2 diabetes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene - SLC27A2 [maayanlab.cloud]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Biological Activity of Grassofermata (CB5) as a Fatty Acid Transport Protein 2 Inhibitor
This document provides a detailed overview of the biological activity of Grassofermata, a small molecule inhibitor previously designated as CB5. The primary focus of this guide is its role as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as NAV-2729, is a pyrazolopyrimidine derivative identified as a potent inhibitor of fatty acid uptake.[1][2] Originally designated CB5, it has been characterized as a specific inhibitor of FATP2, a protein implicated in cellular fatty acid transport and activation.[1][3] Dysregulation of fatty acid uptake is associated with various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making FATP2 an attractive therapeutic target.[3][4] this compound has been shown to protect against lipid accumulation and lipotoxicity in various cell models and has demonstrated efficacy in vivo.[1][5]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | [1][2] |
| Alternative Names | NAV-2729, CB5 | [1][6][7] |
| Molecular Formula | C25H17ClN4O3 | [6][7] |
| Molecular Weight | 456.89 g/mol | [7] |
| CAS Number | 419547-11-8 | [6][7] |
Biological Activity: Inhibition of FATP2
This compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[1][3] Its primary biological effect is the reduction of long-chain and very-long-chain fatty acid uptake into cells.[1][2] This inhibition has been demonstrated to be specific, as the transport of medium-chain fatty acids, which occurs via passive diffusion, is not affected.[1][3]
The inhibitory activity of this compound on fatty acid uptake has been quantified across various cell lines, which serve as models for different tissues involved in fatty acid metabolism. The half-maximal inhibitory concentration (IC50) values for the uptake of the fluorescent fatty acid analog C1-BODIPY-C12 are summarized below.
| Cell Line | Model For | IC50 (µM) | Reference |
| HepG2 | Liver | 8.1 - 10.6 | [8] |
| Caco-2 | Intestines | 8.1 - 10.6 | [8] |
| INS-1E | Pancreatic β-cells | 8.3 | [9] |
| C2C12 | Muscle | 10.6 | [9] |
| Human Adipocytes | Adipose Tissue | 58.2 | [9] |
The IC50 values for the inhibition of the very-long-chain fatty acid analog BODIPY FL-C16 are as follows:
| Cell Line | Model For | IC50 (µM) | Reference |
| HepG2 | Liver | 17.3 ± 2.5 | [1] |
| Caco-2 | Intestines | 13.5 ± 1.1 | [1] |
In a mouse model, oral administration of this compound at a dose of 300 mg/kg was shown to decrease the intestinal absorption of 13C-labeled oleate, demonstrating its potential as a therapeutic agent for metabolic diseases.[1][8]
Experimental Protocols
This protocol describes the methodology used to quantify the inhibition of fatty acid uptake by this compound in mammalian cell lines.
-
Cell Culture: Plate mammalian cells (e.g., HepG2, Caco-2, INS-1E, C2C12) in 96-well plates and grow to confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically ranging from 1.25 µM to 15 µM) for a predetermined incubation period.
-
Fatty Acid Analog Incubation: Add a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to the cells at a specific concentration (e.g., 2.5–10 µM).
-
Uptake Measurement: After a defined uptake period, wash the cells to remove excess fatty acid analog.
-
Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
To determine the mechanism of inhibition, the fatty acid uptake assay is performed with varying concentrations of both this compound and the fatty acid analog substrate.
-
Experimental Setup: Use a matrix of concentrations, with this compound concentrations varied along one axis and C1-BODIPY-C12 concentrations along the other.
-
Data Collection: Measure the rate of fatty acid uptake for each combination of inhibitor and substrate concentrations.
-
Kinetic Modeling: Analyze the data using enzyme kinetics software (e.g., SigmaPlot 12) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For this compound, this analysis has confirmed a non-competitive mechanism of inhibition.[1][9]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of FATP2 inhibition by this compound.
Caption: Workflow for characterizing this compound's activity.
Other Reported Biological Activities
While the primary focus of this guide is on FATP2 inhibition, it is noteworthy that this compound has also been identified as a dual inhibitor of Arf1 and Arf6 activation.[10][11] ADP-ribosylation factors (Arfs) are GTP-binding proteins involved in vesicular trafficking and actin cytoskeleton regulation.[11] this compound is reported to block the guanine nucleotide exchange on Arf6, which can reduce cell proliferation in certain cancer models.[7][11]
Conclusion
This compound (CB5) is a well-characterized inhibitor of FATP2, demonstrating potent activity in vitro and in vivo. Its ability to block the uptake of long-chain fatty acids and protect against lipotoxicity makes it a valuable research tool and a potential therapeutic candidate for metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists working in the field of fatty acid metabolism and drug discovery.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. This compound | CAS 419547-11-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to FATP2 Inhibition by Grassofermata in Liver Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibition of Fatty Acid Transport Protein 2 (FATP2) by the small molecule inhibitor, Grassofermata, with a specific focus on its effects in liver cells. FATP2 is a key protein involved in the transport and activation of long-chain fatty acids. Its role in hepatic lipid metabolism makes it a significant target for therapeutic intervention in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This compound has been identified as a specific, non-competitive inhibitor of FATP2, demonstrating potential in mitigating the cellular damage caused by lipid overload.
Core Concepts: FATP2 and this compound
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27A) family, is highly expressed in the liver and kidney.[1][2] It functions as a bifunctional protein, facilitating the uptake of long-chain fatty acids across the plasma membrane and possessing very long-chain acyl-CoA synthetase (VLACS) activity.[3][4] Under conditions of lipid excess, elevated FATP2 expression and activity in hepatocytes contribute to intracellular lipid accumulation, leading to lipotoxicity, a process that can cause cellular dysfunction and programmed cell death (lipoapoptosis).[5][6]
This compound, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2.[5][7] It specifically targets the transport function of FATP2, thereby reducing the influx of fatty acids into cells.[8][9]
Quantitative Data: Inhibitory Potency and Kinetics
The efficacy of this compound has been quantified across various cell lines, demonstrating potent inhibition of FATP2-mediated fatty acid uptake. Its inhibitory concentration (IC50) is notably lower in cell types that model liver, intestine, muscle, and pancreas compared to adipocytes, which are the primary sites for safe lipid storage.[5][10] This suggests a therapeutic window for redirecting fatty acids away from non-adipose tissues.
Table 1: IC50 Values of this compound for Fatty Acid Uptake Inhibition
| Cell Line | Cell Type Model | FATP Expression | IC50 (μM) |
|---|---|---|---|
| HepG2 | Hepatocyte (Liver) | FATP2 | ~11 |
| Caco-2 | Enterocyte (Intestine) | FATP2 | ~11 |
| C2C12 | Myocyte (Muscle) | FATP2 | 10.6 |
| INS-1E | Pancreatic β-cell | FATP2 | 8.3 |
| Human Adipocytes | Adipocyte (Fat Tissue) | FATP1, FATP4 | 58.2 |
Data compiled from studies using the fluorescent fatty acid analog C₁-BODIPY-C₁₂.[5]
Kinetic analysis performed in HepG2 liver cells has confirmed that this compound acts as a non-competitive inhibitor of fatty acid transport.[5][10] This mechanism indicates that this compound does not bind to the same site as the fatty acid substrate but rather to a different site on FATP2, altering the protein's conformation and reducing its transport efficiency.[5]
Table 2: Kinetic Analysis of this compound in HepG2 Cells
| This compound (μM) | Substrate: C₁-BODIPY-C₁₂ (μM) | Inhibition Type |
|---|---|---|
| 1.25 - 15 | 2.5 - 10 | Non-competitive |
Kinetic studies demonstrate that this compound reduces the maximum velocity (Vmax) of fatty acid uptake without significantly changing the Michaelis constant (Km) of the substrate, a characteristic of non-competitive inhibition.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the inhibitory effects of this compound on FATP2.
Fatty Acid Uptake Assay
This assay quantifies the rate of fatty acid transport into cells and is used to determine the IC50 of inhibitors like this compound.
-
Cell Culture: HepG2 cells are cultured to confluence in 96-well, black-walled, clear-bottom plates.
-
Inhibitor Pre-incubation: Culture medium is replaced with serum-free, phenol-free media for two hours at 37°C. This compound, at various concentrations (e.g., 0-100 μM), is then added to the wells and incubated for one hour at 37°C.
-
Fatty Acid Uptake Measurement: The fluorescently labeled long-chain fatty acid analog, C₁-BODIPY-C₁₂ (e.g., at 5 μM), is added to each well. The uptake is allowed to proceed for a defined period (e.g., 1-5 minutes) at 37°C.
-
Data Acquisition: The uptake process is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The intracellular fluorescence is measured using a fluorescence plate reader.
-
Analysis: The fluorescence intensity, corresponding to the amount of fatty acid taken up, is plotted against the inhibitor concentration. The IC50 value is calculated using a sigmoidal dose-response curve fit (e.g., using SigmaPlot or GraphPad Prism software).[5]
Lipoapoptosis Inhibition Assay
This protocol assesses the ability of this compound to protect liver cells from cell death induced by saturated fatty acids like palmitate.
-
Cell Seeding: HepG2 cells are grown to near confluence on glass coverslips or in culture plates.
-
Pre-treatment with Inhibitor: Cells are pre-incubated with a specific concentration of this compound (e.g., 10 μM) for two hours at 37°C.
-
Induction of Lipoapoptosis: Palmitic acid, complexed to bovine serum albumin (BSA), is added to the culture medium at a cytotoxic concentration (e.g., 100-500 μM) and incubated for 16-24 hours.
-
Assessment of Apoptosis: Cell death is quantified. This can be achieved by:
-
TUNEL Assay: For detecting DNA fragmentation, a hallmark of apoptosis.[11]
-
Western Blot: To measure the expression levels of endoplasmic reticulum (ER) stress markers like BiP and CHOP, which are induced by palmitate.[12]
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3.
-
-
Analysis: The level of apoptosis in this compound-treated cells is compared to that in cells treated with palmitate alone to determine the protective effect.[5]
In Vivo Fatty Acid Absorption
This in vivo experiment evaluates the effect of this compound on the absorption of dietary fats from the intestine, providing insight into its systemic potential.
-
Animal Model: C57BL/6 mice are used.
-
Drug Administration: A cohort of mice is administered this compound orally by gavage. A control group receives the vehicle.
-
Fatty Acid Challenge: After a set time (e.g., 30 minutes) to allow for drug absorption, the mice are given an oral gavage of oleate (a long-chain fatty acid) uniformly labeled with a stable isotope, ¹³C.[5][10]
-
Sample Collection: Blood samples are collected at various time points post-gavage (e.g., 0, 30, 60, 120, 360 minutes).
-
Analysis: The amount of ¹³C-oleate in the blood serum is quantified using mass spectrometry. A reduction in the levels of circulating ¹³C-oleate in the this compound-treated group compared to the control group indicates inhibition of intestinal fatty acid absorption.[5]
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental designs involved in this research.
Caption: FATP2 pathway and this compound's inhibitory action.
Caption: Experimental workflow for the fatty acid uptake assay.
Caption: Logical flow of this compound's therapeutic action.
References
- 1. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects ce" by Nipun Saini, Paul N. Black et al. [digitalcommons.unl.edu]
- 11. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Grassofermata: A Technical Guide to its Function as a Fatty Acid Transport Protein 2 (FATP2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grassofermata is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long and very long-chain fatty acids. By selectively blocking FATP2, this compound has demonstrated significant potential in protecting cells from lipotoxicity, a condition characterized by cellular dysfunction and death due to excessive lipid accumulation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, intended for researchers and professionals in the fields of metabolic disease, oncology, and drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Function and Mechanism of Action
This compound functions as a potent and specific inhibitor of FATP2.[1][2] FATP2 is an integral membrane protein responsible for facilitating the transport of long-chain and very-long-chain fatty acids across the cell membrane.[1][2] The mechanism of inhibition by this compound has been characterized as non-competitive, indicating that it does not directly compete with fatty acids for the binding site on FATP2 but rather binds to an allosteric site, altering the protein's conformation and thereby inhibiting its transport function.[1][3] This targeted inhibition of fatty acid uptake is the primary mechanism through which this compound exerts its protective effects against lipotoxicity.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified across various cell lines, demonstrating its efficacy in inhibiting FATP2-mediated fatty acid uptake. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the fatty acid uptake, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocyte | 17.0 ± 2.5 | Saini et al. |
| Caco-2 | Human Colorectal Adenocarcinoma | 13.5 ± 1.1 | Saini et al. |
| C2C12 | Mouse Myoblast | 10.6 | [2] |
| INS-1E | Rat Insulinoma | 8.3 | [2] |
| Human Adipocytes | Primary Adipocytes | 58.2 | [2] |
Experimental Protocols
Fatty Acid Uptake Assay
This protocol describes the methodology to quantify the inhibition of fatty acid uptake by this compound in a live cell-based assay.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
96-well microtiter plates
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
This compound
-
Trypan Blue
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow to a confluent monolayer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the growth medium from the cells and wash with a suitable buffer (e.g., PBS).
-
Add the this compound dilutions to the respective wells and incubate for a specified period.
-
Prepare a solution of the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12).
-
Add the fluorescent fatty acid analog to all wells, including controls (no this compound).
-
Incubate for a defined period (e.g., 15 minutes) to allow for fatty acid uptake.
-
Add Trypan Blue solution to all wells to quench the extracellular fluorescence.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for C1-BODIPY-C12).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using appropriate software.
Palmitate-Induced Lipotoxicity Assay
This protocol outlines the procedure to assess the protective effect of this compound against cell death induced by the saturated fatty acid, palmitate.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Palmitic acid
-
Bovine Serum Albumin (BSA)
-
This compound
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining)
Procedure:
-
Prepare a stock solution of palmitate complexed with BSA.
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with varying concentrations of the palmitate-BSA complex in the presence or absence of different concentrations of this compound.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Assess cell viability using a chosen method (e.g., MTT assay). For this, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
To assess apoptosis, use a caspase activity assay. Lyse the cells and add the caspase substrate. Measure the resulting luminescence or fluorescence.
-
Alternatively, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
Compare the viability and apoptosis rates of cells treated with palmitate alone to those co-treated with this compound to determine its protective effect.
Signaling Pathways and Visualization
This compound's inhibition of FATP2 prevents the cellular uptake of excess fatty acids, thereby averting the initiation of downstream signaling cascades that lead to lipoapoptosis. The following diagrams illustrate the key pathways involved in palmitate-induced lipotoxicity, which are effectively blocked by this compound.
Conclusion
This compound represents a significant tool for researchers studying the roles of fatty acid transport in health and disease. Its specific, non-competitive inhibition of FATP2 provides a means to dissect the molecular mechanisms underlying lipotoxicity and to explore potential therapeutic strategies for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), and potentially certain types of cancer that are dependent on fatty acid metabolism. The data and protocols presented in this guide offer a foundational resource for the scientific community to further investigate the function and applications of this compound.
References
- 1. Saturated free fatty acid sodium palmitate-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Preliminary Report on the Efficacy and Mechanism of Action of Grassofermata
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Grassofermata (also known as CB5 or NAV-2729) is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids in various tissues.[1][2] This document provides a technical overview of the preliminary studies on this compound's efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The inhibition of fatty acid uptake in non-adipose tissues is a promising therapeutic strategy for preventing lipotoxicity associated with conditions like non-alcoholic fatty liver disease and type 2 diabetes.[2][3]
Mechanism of Action
This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[1][2][3] FATP2 is a bifunctional protein that facilitates the transport of long-chain fatty acids across the cell membrane and activates them through esterification with coenzyme A.[2] By inhibiting FATP2, this compound effectively reduces the intracellular accumulation of lipids in non-adipose tissues, thereby protecting cells from palmitate-induced lipoapoptosis (cell death caused by excess saturated fatty acids).[1][4] Studies have shown that this compound's inhibitory action is specific to long and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids, which are transported by diffusion.[1][2]
The proposed mechanism involves this compound binding to FATP2 in a manner that reduces its ability to transport fatty acids, without directly competing with the fatty acids for the active site. This non-competitive inhibition is a key characteristic of its action.[1][3] Furthermore, this compound has been identified as a dual inhibitor of Arf1/Arf6, with a more pronounced effect on Arf1.[5]
Quantitative Data Summary
The inhibitory efficacy of this compound has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Tissue Model | IC50 (µM) | Reference |
| INS-1E | Pancreatic β-cells | 8.3 | [1] |
| HepG2 | Hepatocytes (Liver) | Not specified, but effective in low µM range | [1][2] |
| Caco-2 | Enterocytes (Intestine) | Not specified, but effective in low µM range | [1][2] |
| C2C12 | Myocytes (Muscle) | 10.6 | [1] |
| Primary Human Adipocytes | Adipose Tissue | 58.2 | [1][2] |
Table 1: IC50 values of this compound for the inhibition of C1-BODIPY-C12 uptake in various cell lines.
The data indicates that this compound is a potent inhibitor of fatty acid uptake in cell lines modeling the pancreas, liver, intestine, and muscle, with IC50 values in the low micromolar range.[2] Its significantly lower potency in human adipocytes is considered advantageous, as it suggests that this compound may prevent lipotoxicity in metabolic organs like the liver, muscle, and pancreas by redirecting fat to be safely stored in adipose tissue.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
1. Fatty Acid Uptake Assay
-
Objective: To quantify the inhibition of fatty acid uptake by this compound in various cell lines.
-
Cell Lines: HepG2, Caco-2, C2C12, INS-1E, and primary human adipocytes.[1]
-
Reagents:
-
This compound (also referred to as CB5).
-
Fluorescent fatty acid analog: C1-BODIPY-C12 for long-chain fatty acid uptake, BODIPY FL-C16 for very-long-chain fatty acid uptake, and BODIPY FL-C5 for medium-chain fatty acid uptake.[1]
-
Cell culture media appropriate for each cell line.
-
-
Procedure:
-
Cells are seeded in appropriate culture plates and grown to a suitable confluency.
-
Cells are then treated with varying concentrations of this compound.
-
The fluorescent fatty acid analog (e.g., C1-BODIPY-C12) is added to the culture medium.
-
Following an incubation period, the cells are washed to remove any unincorporated fluorescent analog.
-
The intracellular fluorescence is measured using a fluorometer or by flow cytometry.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. In Vivo Fatty Acid Absorption Study in Mice
-
Objective: To assess the in vivo efficacy of this compound in reducing intestinal fat absorption.
-
Animal Model: C57BL/6 mice.[2]
-
Reagents:
-
Procedure:
-
Mice are administered this compound orally.[4]
-
Following the administration of the inhibitor, a dose of 13C-labeled oleate is given.
-
Blood samples are collected at various time points to measure the levels of the 13C label.
-
The reduction in the appearance of the 13C label in the blood of this compound-treated mice compared to a control group indicates the degree of inhibition of intestinal fat absorption.
-
3. Palmitate-Induced Lipotoxicity Assay
-
Objective: To determine the protective effect of this compound against cell death induced by high levels of saturated fatty acids.
-
Cell Lines: HepG2 and INS-1E cells.[4]
-
Reagents:
-
This compound.
-
Palmitic acid (a saturated long-chain fatty acid).[1]
-
Reagents for assessing cell viability (e.g., MTT assay) and apoptosis (e.g., caspase-3 activity assay).
-
-
Procedure:
-
Cells are co-treated with a high concentration of palmitic acid and varying concentrations of this compound.
-
After an incubation period, cell viability is assessed using a standard method like the MTT assay.
-
Markers of apoptosis, such as caspase-3 activation, are measured to quantify the extent of programmed cell death.
-
An increase in cell survival and a decrease in apoptotic markers in the presence of this compound indicate its protective effect against lipotoxicity.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Fatty Acid Uptake Assay.
Conclusion
The preliminary studies on this compound demonstrate its potential as a specific inhibitor of FATP2-mediated fatty acid transport. Its efficacy in preventing lipid accumulation and subsequent lipotoxicity in cellular models of key metabolic tissues, coupled with its ability to reduce fat absorption in vivo, positions this compound as a valuable research tool and a potential therapeutic lead for metabolic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic properties and therapeutic potential.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
aGrassofermata: A Technical Guide to its Impact on Cellular Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of aGrassofermata (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP2). athis compound presents a promising therapeutic target for mitigating lipotoxicity, a central factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document outlines the quantitative effects of athis compound on fatty acid uptake, details the experimental protocols used in its characterization, and visualizes its mechanism of action and physiological impact.
Quantitative Data Summary
The inhibitory effects of athis compound on fatty acid uptake have been quantified across various cell lines, demonstrating its potency and cell-type-specific efficacy. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of athis compound on Fatty Acid Uptake
| Cell Line | Model For | IC50 (µM) | Fatty Acid Analog Used | Reference |
| HepG2 | Hepatocytes | 8-11 | C1-BODIPY-C12 | [1][2] |
| Caco-2 | Enterocytes | 8-11 | C1-BODIPY-C12 | [1][2] |
| C2C12 | Myocytes | 10.6 | C1-BODIPY-C12 | [1] |
| INS-1E | Pancreatic β-cells | 8.3 | C1-BODIPY-C12 | [1] |
| Human Adipocytes | Adipocytes | 58.2 | C1-BODIPY-C12 | [1] |
Table 2: In Vivo Efficacy of athis compound in Mice
| Parameter | Treatment Group | Result | Time Point | Reference |
| 13C-Oleate Absorption | athis compound (300 mg/kg) | 37% reduction | 6 hours post-administration | [3] |
| Plasma Concentration | athis compound | 2.1±0.6 ng/µl | 0.5 hours | [3] |
| Plasma Concentration | athis compound | 3.4±0.7 ng/µl | 2 hours | [3] |
| Plasma Concentration | athis compound | 2.9±0.7 ng/µl | 6 hours | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of athis compound.
Cell Culture and Differentiation
-
HepG2 and Caco-2 Cells: Maintained in appropriate media and growth conditions as per standard cell culture protocols.
-
C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C and 5% CO2. For differentiation into myotubes, cells were plated at a density of 8x10^4 cells/well and switched to a differentiation medium (DMEM with 10% horse serum). Experiments were conducted after 96 hours of differentiation.[1]
-
INS-1E Pancreatic β-cells: Cultured under standard conditions.
-
Primary Human Adipocytes: Seeded in 96-well collagen-coated black/clear plates at a density of 2x10^5 cells/well and used for experiments after 96 hours.[1]
Fatty Acid Uptake Assay
This assay measures the rate of fatty acid influx into cells.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of athis compound for a specified period (e.g., 2 hours) at 37°C.
-
Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12, BODIPY-FL-C5, or BODIPY-FL-C16) to the cells and incubate for a short duration.
-
Fluorescence Measurement: Wash the cells to remove excess fatty acid analog and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fatty acid uptake and determine the IC50 value of athis compound by plotting the uptake rate against the inhibitor concentration.
In Vivo Fatty Acid Absorption in Mice
This protocol assesses the effect of athis compound on the absorption of dietary fatty acids in a live animal model.
-
Animal Model: Use 10-week old C57BL/6 male mice.
-
Fasting: Fast the mice for 12 hours prior to the experiment.
-
Inhibitor Administration: Administer 300 mg/kg of athis compound prepared in flaxseed oil (or flaxseed oil alone as a control) via oral gavage.
-
Lipoprotein Lipase Inhibition: Inject mice with 500 mg/kg tyloxapol in PBS via intraperitoneal injection to inhibit the systemic uptake of fatty acids by lipoprotein lipase.
-
Labeled Fatty Acid Administration: One hour after athis compound administration, provide a bolus of flaxseed oil containing 500 mg/kg of 13C-oleate.
-
Sample Collection and Analysis: Collect blood samples at various time points to measure the plasma levels of 13C-oleate and athis compound.[1][3]
Lipoapoptosis Assay
This assay evaluates the protective effect of athis compound against fatty acid-induced cell death.
-
Cell Culture: Grow cells (e.g., human renal proximal tubule cells) to near confluence on glass coverslips.
-
Compound Incubation: Incubate the cells with experimental compounds, including athis compound, for 2 hours.
-
Palmitate Treatment: Add albumin-complexed palmitate (100 µM) to the cells and incubate for 16 hours at 37°C to induce lipoapoptosis.
-
Apoptosis Measurement: Measure apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Microscopy: Quantify apoptotic cells using a fluorescence microscope. The operators should be blinded to the experimental conditions to prevent bias.[4]
Visualizations: Mechanism and Pathway
The following diagrams illustrate the mechanism of action of athis compound and its impact on cellular processes.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Grassofermata Experimental Protocol for HepG2 Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for evaluating the effects of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), on human hepatoma (HepG2) cells. The provided methodologies are designed to assess this compound's impact on lipid accumulation, cell viability, and fatty acid uptake, which are critical parameters in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
Core Applications
-
Inhibition of Fatty Acid-Induced Lipotoxicity: this compound protects HepG2 cells from palmitic acid-induced lipid accumulation and subsequent cell death.
-
Modulation of Fatty Acid Uptake: this compound effectively blocks the transport of long-chain fatty acids into HepG2 cells.
-
Investigation of FATP2-Mediated Pathways: These protocols can be utilized to study the role of FATP2 in various cellular processes and to screen for other FATP2 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in HepG2 and other relevant cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 for C1-BODIPY-C12 Uptake | HepG2 | 8-11 µM | [1][2] |
| IC50 for C1-BODIPY-C12 Uptake | Caco-2 | 8-11 µM | [1][2] |
| IC50 for C1-BODIPY-C12 Uptake | C2C12 | 10.6 µM | [1] |
| IC50 for C1-BODIPY-C12 Uptake | INS-1E | 8.3 µM | [1] |
| IC50 for C1-BODIPY-C12 Uptake | Human Adipocytes | 58.2 µM | [1] |
| Mechanism of Inhibition | HepG2 | Non-competitive | [1][2] |
Experimental Protocols
HepG2 Cell Culture
Objective: To maintain and propagate HepG2 cells for subsequent experiments.
Materials:
-
HepG2 cells (ATCC, HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at the desired density.
Palmitic Acid-Induced Lipotoxicity Model
Objective: To establish an in vitro model of lipotoxicity in HepG2 cells using palmitic acid (PA).
Materials:
-
HepG2 cells
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
Protocol:
-
Prepare a stock solution of PA conjugated to BSA.
-
Seed HepG2 cells in 96-well plates at a density of 8 x 10^4 cells/well and allow them to attach overnight.[2]
-
Replace the culture medium with fresh medium containing varying concentrations of PA (e.g., 0-500 µM) with or without this compound (e.g., 0-50 µM).[1]
-
Incubate the cells for 24 hours before proceeding with downstream assays.[1][2]
Assessment of Intracellular Lipid Accumulation (Nile Red Staining)
Objective: To quantify the accumulation of intracellular lipid droplets in HepG2 cells.
Materials:
-
Treated HepG2 cells (from Protocol 2)
-
Nile Red staining solution (30 µM in a suitable solvent)
-
PBS
Protocol:
-
After the 24-hour treatment with PA and this compound, remove the culture medium.
-
Wash the cells with PBS.
-
Add 30 µM Nile Red solution to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
Measure the fluorescence using a microplate reader at an excitation/emission of 485/590 nm.[1]
-
Optionally, visualize the lipid droplets using fluorescence microscopy.
Assessment of Apoptosis (DAPI Staining)
Objective: To evaluate the effect of this compound on PA-induced apoptosis by observing nuclear morphology.
Materials:
-
Treated HepG2 cells (from Protocol 2)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
PBS
Protocol:
-
Following treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Incubate the cells with DAPI staining solution for 5 minutes in the dark.
-
Wash the cells with PBS and visualize the nuclei under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed or fragmented nuclei.
Fatty Acid Uptake Assay
Objective: To measure the rate of fatty acid uptake in HepG2 cells and to determine the inhibitory effect of this compound.
Materials:
-
HepG2 cells
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
This compound
-
Fatty acid-free BSA
-
Trypan Blue
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Starve the cells in serum-free medium for 1 hour prior to the assay.[2]
-
Prepare a solution of C1-BODIPY-C12 complexed with fatty acid-free BSA.
-
To determine the IC50, pre-incubate the cells with varying concentrations of this compound.
-
Initiate the uptake by adding the C1-BODIPY-C12 solution.
-
Measure the cell-associated fluorescence over time using a plate reader at an excitation/emission of 485/528 nm.[1]
-
Quench extracellular fluorescence with Trypan Blue.
-
For kinetic analysis to determine the mechanism of inhibition, vary the concentrations of both C1-BODIPY-C12 (e.g., 2.5–10 µM) and this compound (e.g., 1.25–15 µM).[1]
Visualizations
Caption: Experimental workflow for assessing this compound's effects on HepG2 cells.
Caption: this compound inhibits FATP2-mediated fatty acid uptake and lipotoxicity.
References
Application Notes and Protocols for Grassofermata in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grassofermata is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids.[1][2] Emerging evidence indicates that FATP2 is overexpressed in various cancers and plays a crucial role in tumor progression by supplying fatty acids for energy and biomass production.[3][4] Inhibition of FATP2, therefore, presents a promising therapeutic strategy for cancer. These application notes provide detailed protocols and supporting data for the use of this compound in in vivo mouse studies, with a focus on cancer models. While direct in vivo studies of this compound in cancer models are not yet widely published, the provided protocols are based on established methodologies for similar compounds and the known pharmacology of this compound.
Mechanism of Action
This compound acts as a non-competitive inhibitor of FATP2, thereby blocking the transport of long-chain and very long-chain fatty acids into cells.[1][5] This disruption of fatty acid uptake can lead to several downstream effects in cancer cells, including:
-
Metabolic Stress: Depriving cancer cells of a key energy source.
-
Inhibition of Proliferation and Migration: Limiting the building blocks for new cell membranes and signaling molecules.[6]
-
Induction of Apoptosis: Triggering programmed cell death due to cellular stress.[1]
-
Modulation of the Tumor Microenvironment: Affecting immune cell function and inflammatory signaling.[7]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line Model | IC50 for Fatty Acid Uptake Inhibition | Reference |
| Intestines, Liver, Muscle, Pancreas | 8-11 µM | [5] |
| Adipocytes | 58 µM | [5] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Value | Mouse Model | Administration Route | Dosage | Reference |
| Time to Detection in Plasma | 30 minutes | C57BL/6 | Oral Gavage | 300 mg/kg | [1] |
| Duration of Detection in Plasma | Up to 6 hours | C57BL/6 | Oral Gavage | 300 mg/kg | [1] |
| Reduction in 13C-Oleate Absorption (at 6 hours) | 37% | C57BL/6 | Oral Gavage | 300 mg/kg | [1] |
Signaling Pathway
The signaling pathway affected by this compound primarily involves the inhibition of FATP2 and its downstream consequences on lipid metabolism and cancer-promoting pathways.
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft study with this compound.
Materials:
-
This compound (ChemBridge, Cat. No. 5195374 or equivalent)
-
Vehicle (e.g., flaxseed oil)
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Athymic nude mice (6-8 weeks old)
-
Sterile PBS, cell culture medium, and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-12 mice per group).
-
This compound Preparation and Administration: Prepare this compound in a suitable vehicle like flaxseed oil. Based on previous studies, a starting dose of 300 mg/kg can be administered daily via oral gavage.[1] The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm3) or if signs of significant morbidity are observed.
-
Tissue Collection: At the endpoint, collect tumors and other relevant organs for further analysis (e.g., histology, western blotting, metabolomics).
Protocol 2: Assessment of In Vivo Fatty Acid Uptake Inhibition
This protocol is adapted from a published study on this compound and is designed to measure the inhibition of fatty acid absorption from the gut.[1]
Materials:
-
This compound
-
Flaxseed oil
-
13C-labeled oleate
-
Tyloxapol (lipoprotein lipase inhibitor)
-
C57BL/6 mice (or other appropriate strain)
-
Equipment for blood collection and analysis (e.g., mass spectrometry)
Procedure:
-
Fasting: Fast mice for 12 hours with free access to water.
-
Lipoprotein Lipase Inhibition: Inject mice intraperitoneally with Tyloxapol (500 mg/kg in PBS) to prevent systemic fatty acid uptake by lipoprotein lipase.
-
This compound Administration: One hour after Tyloxapol injection, administer this compound (300 mg/kg) prepared in flaxseed oil via oral gavage. The control group receives flaxseed oil alone.
-
Labeled Fatty Acid Administration: One hour after this compound administration, administer a bolus of 13C-oleate (500 mg/kg) in flaxseed oil by oral gavage.
-
Blood Collection: Collect blood samples at various time points (e.g., 0.5, 2, and 6 hours) post-oleate administration via a suitable method (e.g., tail vein, cardiac puncture at endpoint).
-
Sample Analysis: Prepare plasma from the collected blood. Analyze the plasma for levels of 13C-oleate and this compound using mass spectrometry or other appropriate analytical methods.
-
Data Analysis: Compare the levels of absorbed 13C-oleate between the this compound-treated and control groups to determine the extent of fatty acid uptake inhibition.
Conclusion
This compound is a valuable research tool for studying the role of FATP2 in various physiological and pathological processes, particularly in cancer. The protocols provided here offer a framework for conducting in vivo mouse studies to evaluate its therapeutic potential. Researchers should optimize these protocols based on their specific cancer models and experimental goals. Further investigation into the efficacy of this compound in different cancer types and in combination with other therapies is warranted.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. FATP2 regulates non-small cell lung cancer by mediating lipid metabolism through ACSL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid transport protein 2 reprograms neutrophils in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Grassofermata: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grassofermata is a potent and specific small-molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter for long and very long-chain fatty acids.[1][2] Its ability to block fatty acid uptake makes it a valuable tool for studying lipid metabolism, lipotoxicity, and their roles in various disease models. These application notes provide an overview of this compound's use in cell culture experiments, including recommended dosage, experimental protocols, and visualization of its mechanism of action.
Mechanism of Action
This compound functions as a non-competitive inhibitor of FATP2.[1][3] By binding to FATP2, it blocks the uptake of long-chain fatty acids into the cell, thereby preventing their subsequent metabolic processing and the detrimental effects of lipid overload, such as lipoapoptosis.[1][3]
Applications in Cell Culture
This compound is primarily utilized in cell culture to:
-
Inhibit fatty acid uptake: To study the consequences of blocking fatty acid transport in various cell types.
-
Protect against lipotoxicity: To investigate the protective effects against cell death induced by saturated fatty acids like palmitate.[1]
-
Elucidate signaling pathways: To understand the downstream signaling consequences of FATP2 inhibition.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cell lines and assays.
Table 1: IC50 Values for Fatty Acid Uptake Inhibition by this compound
| Cell Line | Model For | IC50 (µM) | Fatty Acid Analog Used | Reference |
| HepG2 | Liver (Hepatocytes) | ~11 | C1-BODIPY-C12 | [1] |
| Caco-2 | Intestine (Enterocytes) | ~8 | C1-BODIPY-C12 | [1] |
| INS-1E | Pancreas (β-cells) | 8.3 | C1-BODIPY-C12 | [1] |
| C2C12 | Muscle (Myocytes) | 10.6 | C1-BODIPY-C12 | [1] |
| Human Adipocytes | Adipose Tissue | 58.2 | C1-BODIPY-C12 | [1] |
Table 2: Recommended Concentration Ranges for this compound in Cell Culture Assays
| Assay Type | Cell Line | Concentration Range (µM) | Treatment Duration | Purpose | Reference |
| Fatty Acid Uptake Inhibition | HepG2 | 1.25 - 15 | Acute | To determine the kinetics of inhibition | [1] |
| Lipotoxicity Protection | HepG2, INS-1E | 10 - 50 | 24 hours | To protect against palmitate-induced cell death | [1] |
| Cell Viability (MTT) Assay | Varies | 1 - 100 | 24 - 72 hours | To assess general cytotoxicity and cytostatic effects | General Protocol |
| Apoptosis (Western Blot) | Varies | 10 - 50 | 24 - 48 hours | To detect changes in apoptosis-related proteins | General Protocol |
| Signaling Pathway Analysis | Varies | 10 - 50 | 1 - 24 hours | To investigate downstream signaling effects | [2] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments using this compound.
Protocol 1: Fatty Acid Uptake Inhibition Assay
Objective: To quantify the inhibition of long-chain fatty acid uptake by this compound.
Materials:
-
Cells of interest (e.g., HepG2, Caco-2)
-
Complete culture medium
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
This compound stock solution (in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 to 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 to 100 µM is recommended. Include a vehicle control (DMSO).
-
Treatment: Remove the culture medium from the wells and replace it with the this compound dilutions. Incubate for 1-2 hours at 37°C.
-
Fatty Acid Analog Preparation: Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in culture medium. A typical concentration for C1-BODIPY-C12 is 5 µM.
-
Uptake Measurement: Add the fatty acid analog working solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Reading: Add PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation/515 nm emission for BODIPY).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Lipotoxicity Protection Assay
Objective: To assess the protective effect of this compound against saturated fatty acid-induced cell death.
Materials:
-
Cells of interest (e.g., HepG2, INS-1E)
-
Complete culture medium
-
Palmitic acid
-
This compound stock solution (in DMSO)
-
Fatty acid-free BSA
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis staining reagents (e.g., Annexin V-FITC and Propidium Iodide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Palmitate-BSA Conjugate Preparation: Prepare a stock solution of palmitic acid conjugated to fatty acid-free BSA. A typical molar ratio is 2:1 to 5:1 (palmitate:BSA).
-
Treatment: Treat the cells with varying concentrations of the palmitate-BSA conjugate (e.g., 100-500 µM) in the presence or absence of different concentrations of this compound (e.g., 10-50 µM). Include vehicle controls. Incubate for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the wells, incubate for 2-4 hours, solubilize the formazan crystals with DMSO or a solubilization buffer, and measure the absorbance at 570 nm.
-
-
Assessment of Apoptosis:
-
Annexin V/PI Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.
-
-
Data Analysis: Compare the viability and apoptosis levels in cells treated with palmitate alone versus those co-treated with this compound.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins in the context of lipotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
Palmitic acid-BSA conjugate
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the lipotoxicity protection assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression of apoptosis markers between different treatment groups.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Grassofermata as a Novel FATP2 Inhibitor for NAFLD Research
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver (hepatic steatosis) not caused by alcohol consumption.[1][2] The progression of NAFLD can lead to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] A key pathological mechanism in NAFLD is the increased uptake of circulating free fatty acids by hepatocytes, leading to lipotoxicity and cellular damage.[1][4][5] Fatty Acid Transport Protein 2 (FATP2), a protein involved in the uptake and activation of long-chain fatty acids, has been identified as a promising therapeutic target for NAFLD.[4][6][7] Grassofermata (also known as CB5) is a small molecule inhibitor of FATP2 that has demonstrated efficacy in reducing lipid accumulation in preclinical models of NAFLD.[4][6][7]
Mechanism of Action
This compound specifically inhibits the function of FATP2, a bifunctional protein responsible for both the transport of long-chain fatty acids across the plasma membrane and their subsequent activation via esterification with coenzyme A.[4] By blocking FATP2, this compound reduces the intracellular concentration of fatty acids in hepatocytes, thereby mitigating the lipotoxic effects that contribute to NAFLD progression.[4] Studies have shown that this compound acts as a non-competitive inhibitor of fatty acid transport.[4]
Applications in NAFLD Research
This compound is a valuable tool for researchers studying NAFLD for several reasons:
-
Investigating the Role of FATP2: As a specific inhibitor, this compound can be used to elucidate the precise role of FATP2 in the pathogenesis of NAFLD and related metabolic disorders.
-
Preclinical Drug Development: The efficacy of this compound in cellular models of NAFLD suggests its potential as a lead compound for the development of novel therapeutics.
-
Studying Lipid Metabolism: this compound can be employed as a probe to study the complex mechanisms of fatty acid uptake and metabolism in hepatocytes and other cell types.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies.
Table 1: IC50 Values of this compound for Fatty Acid Uptake Inhibition
| Cell Line | Cell Type | IC50 (µM) |
| Caco-2 | Human colorectal adenocarcinoma | 8 |
| HepG2 | Human liver cancer cell line | 11 |
| C2C12 | Mouse myoblast cell line | 9 |
| INS-1E | Rat insulinoma cell line | 10 |
| Differentiated Human Adipocytes | Human fat cells | 58 |
Data extracted from a study on the characterization of this compound as a fatty acid uptake inhibitor.[4]
Table 2: Effect of this compound on Palmitate-Induced Lipid Accumulation
| Cell Line | Palmitic Acid (PA) Concentration (µM) | This compound Concentration (µM) | Observation |
| HepG2 | 0 - 500 | 0 - 50 | Dose-dependent reduction in lipid accumulation |
| Primary Mouse Hepatocytes | 0 - 500 | 0 - 50 | Dose-dependent reduction in lipid accumulation |
| INS-1E | 0 - 500 | 0 - 50 | Dose-dependent reduction in lipid accumulation |
Summary of findings on the protective effects of this compound against palmitate-induced lipotoxicity.[4]
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay
This protocol describes how to measure the effect of this compound on the uptake of a fluorescently labeled fatty acid analog in a human hepatocyte cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Collagen-coated 96-well black, clear-bottom plates
-
This compound (in DMSO)
-
BODIPY FL-C16 (fluorescent long-chain fatty acid analog)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well collagen-coated plate at a density of 2x10^5 cells/well.
-
Cell Culture: Culture the cells in DMEM with 10% FBS for 96 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30 minutes.
-
Fatty Acid Analog Addition: Add BODIPY FL-C16 to each well at a final concentration of 5 µM.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with excitation/emission wavelengths of 485/528 nm.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid uptake for each concentration of this compound compared to the vehicle control (DMSO).
Protocol 2: Lipid Accumulation Assay (Oil Red O Staining)
This protocol details a method to visualize and quantify lipid accumulation in HepG2 cells treated with palmitic acid and this compound.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Palmitic acid (PA) complexed to Bovine Serum Albumin (BSA)
-
This compound (in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Isopropyl alcohol
-
Microscope
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 24-well plate and allow them to adhere. Treat the cells with varying concentrations of PA with or without this compound for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Oil Red O Staining: Add Oil Red O solution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the cells with water until the water runs clear.
-
Visualization: Visualize the lipid droplets under a microscope.
-
Quantification: Elute the Oil Red O stain by adding isopropyl alcohol to each well and incubating for 10 minutes with gentle shaking.
-
Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the protein content of each well to quantify lipid accumulation.
Visualizations
References
- 1. NAFLD: Mechanisms, Treatments, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NAFLD – the many treatment options in the pipeline – GP Voice [gpvoice.com.au]
- 4. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Mechanisms in Non-Alcoholic Fatty Liver Disease: From Drivers to Targets [mdpi.com]
- 6. Molecular mechanisms of metabolic associated fatty liver disease (MAFLD): functional analysis of lipid metabolism pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Grassofermata for In Vitro FATP2 Inhibition
Introduction
Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids into cells.[1][2] FATP2 is highly expressed in the liver and intestines and is implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3][4] By inhibiting FATP2, this compound effectively blocks the uptake of long-chain fatty acids, thereby protecting cells from lipid accumulation and lipotoxicity.[1][4] These application notes provide a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on FATP2-mediated fatty acid uptake.
Principle of the Assay
The in vitro assay for FATP2 inhibition by this compound utilizes a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to monitor fatty acid uptake in cells expressing FATP2.[1][2] In the presence of this compound, the transport of the fluorescent fatty acid into the cells is inhibited, leading to a decrease in intracellular fluorescence. The concentration-dependent inhibition allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on FATP2 has been quantified in various cell lines. The IC50 values are summarized in the table below for easy comparison.
| Cell Line | Description | FATP Expression | This compound IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | FATP2, FATP4 | Low micromolar range | [2][5] |
| HepG2 | Human liver carcinoma (hepatocyte model) | FATP2, FATP4 | Low micromolar range | [2][5] |
| INS-1E | Rat insulinoma (pancreatic β-cell model) | FATP2 | 8-11 | [1] |
| C2C12 | Mouse myoblast (muscle cell model) | FATP1, FATP2, FATP4 | 8-11 | [1] |
| Human Adipocytes | Primary fat cells | FATP1, FATP4 | 58 | [1] |
Note: The lower efficacy in human adipocytes suggests this compound's selectivity for FATP2 over other FATP isoforms like FATP1 and FATP4, which are more predominantly expressed in these cells.[1]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Caco-2, HepG2, or other cell lines expressing FATP2.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., MEM for Caco-2).
-
This compound (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)
-
Fluorescent Fatty Acid Analog: C1-BODIPY-C12
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Trypan Blue
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound FATP2 inhibition assay.
Detailed Protocol for In Vitro FATP2 Inhibition Assay
-
Cell Seeding:
-
Culture FATP2-expressing cells (e.g., Caco-2 or HepG2) to ~80-90% confluency.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO without the inhibitor).
-
Remove the culture medium from the 96-well plate and wash the cells once with PBS.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.[6]
-
-
Fluorescent Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid analog C1-BODIPY-C12 complexed with FAF-BSA in serum-free medium. A typical final concentration is 5 µM C1-BODIPY-C12 with 5 µM FAF-BSA.[6]
-
To quench extracellular fluorescence, add Trypan Blue to the fatty acid solution (final concentration ~1.97 mM).[6]
-
Add 50 µL of the C1-BODIPY-C12/BSA/Trypan Blue mixture to each well.
-
Allow the uptake to proceed for 15 minutes at 37°C.[6]
-
-
Fluorescence Measurement:
-
Measure the cell-associated fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for BODIPY FL (e.g., excitation ~485 nm, emission ~528 nm).[5]
-
Alternatively, cells can be detached and analyzed by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the this compound-treated wells to the vehicle-treated control wells (representing 100% uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action
This compound acts as a non-competitive inhibitor of FATP2.[1] This means that it does not compete with fatty acids for the same binding site on the transporter. Instead, it likely binds to an allosteric site on FATP2, inducing a conformational change that prevents the translocation of long-chain fatty acids across the cell membrane.
Signaling Pathway Diagram
Caption: this compound non-competitively inhibits FATP2-mediated fatty acid uptake.
Conclusion
The in vitro assay described provides a robust and reproducible method for evaluating the inhibitory activity of this compound on FATP2. This protocol can be adapted for high-throughput screening of other potential FATP2 inhibitors and for further investigation into the role of FATP2 in various physiological and pathological processes. The specificity of this compound for FATP2 over other FATP isoforms makes it a valuable tool for studying the specific functions of this fatty acid transporter.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Measuring Grassofermata IC50 Value
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids (LCFAs) into cells.[1] FATP2 is implicated in various metabolic diseases, making it an attractive therapeutic target.[2] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in characterizing its potency and efficacy. This document provides detailed protocols for measuring the IC50 value of this compound using a cell-based fluorescent fatty acid uptake assay.
Mechanism of Action
This compound inhibits FATP2 through a non-competitive mechanism.[1] FATP2 facilitates the transport of LCFAs across the plasma membrane and their subsequent activation to acyl-CoAs by its intrinsic acyl-CoA synthetase activity. This process, known as vectorial acylation, couples fatty acid transport to metabolic trapping within the cell. This compound disrupts this process, leading to a reduction in intracellular lipid accumulation.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound has been determined in various cell lines. The following table summarizes representative IC50 values obtained using the fluorescent fatty acid uptake assay.
| Cell Line | Description | FATP Expression | This compound IC50 (µM) | Reference |
| HepG2 | Human Liver Carcinoma | FATP2 | 17.3 ± 2.5 | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | FATP2 | 13.5 ± 1.1 | [1] |
| C2C12 | Mouse Myoblast | FATP2 | 10.6 | [1] |
| INS-1E | Rat Insulinoma | FATP2 | 8.3 | [1] |
| Human Adipocytes | Primary Cells | FATP1, FATP4 | 58.2 | [1] |
Experimental Protocols
Protocol 1: Cell-Based Fluorescent Fatty Acid Uptake Assay for IC50 Determination
This protocol describes the determination of this compound's IC50 value by measuring the uptake of a fluorescent long-chain fatty acid analog, C1-BODIPY-C12, in a suitable cell line (e.g., HepG2).
Materials:
-
Cell Line: HepG2 (or other cell line expressing FATP2)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
C1-BODIPY-C12: Fluorescent fatty acid analog (stock solution in DMSO)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Trypan Blue: Quenching agent
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Experimental Workflow:
References
Application Notes and Protocols: Grassofermata in Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to the pathogenesis of T2D is lipotoxicity, a process where the accumulation of lipids in non-adipose tissues, such as the pancreas, liver, and muscle, leads to cellular dysfunction and apoptosis. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, plays a crucial role in the uptake of long-chain fatty acids into these tissues.[1] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate lipotoxicity and improve glycemic control in T2D.
Grassofermata is a potent and specific small molecule inhibitor of FATP2.[1][2] By blocking FATP2-mediated fatty acid transport, this compound has been shown to protect various cell types from lipid-induced stress and may offer a novel approach for the treatment of T2D and related metabolic disorders.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of T2D to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound specifically inhibits the transport of long-chain and very-long-chain fatty acids into cells by targeting FATP2.[1] This inhibition is non-competitive.[1] In the context of T2D, elevated levels of circulating free fatty acids contribute to insulin resistance and pancreatic β-cell dysfunction. By blocking FATP2, this compound is hypothesized to reduce the intracellular accumulation of toxic lipid species, such as diacylglycerols and ceramides, in insulin-sensitive tissues and pancreatic islets.[3] This, in turn, is expected to preserve β-cell function, enhance insulin signaling, and improve overall glucose homeostasis. Recent studies suggest that FATP2 inhibition may also enhance glucose tolerance through an α-cell-mediated increase in glucagon-like peptide-1 (GLP-1) secretion, which then promotes insulin release from β-cells.[4][5]
Signaling Pathway of this compound in Mitigating Lipotoxicity
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
a optimizing Grassofermata concentration for cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Grassofermata to study cell viability and fatty acid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] Its primary mechanism of action is the non-competitive inhibition of FATP2-mediated long-chain fatty acid uptake into cells.[2][3] This process is also known as vectorial acylation.[2]
Q2: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type. For inhibiting fatty acid uptake, the half-maximal inhibitory concentration (IC50) is generally in the low micromolar range. For example, IC50 values of 8.3 µM in INS-1E cells, 10.6 µM in C2C12 cells, and up to 58.2 µM in human adipocytes have been reported.[1][4] For protecting cells from lipotoxicity induced by fatty acids like palmitate, a similar concentration range is often effective.[1][2][4]
Q3: Does this compound affect the transport of all fatty acids?
No, this compound is specific for the transport of long-chain and very-long-chain fatty acids.[2][5] It does not affect the transport of medium-chain fatty acids, which are thought to enter cells via passive diffusion.[2][4]
Q4: Is this compound cytotoxic?
At concentrations effective for inhibiting FATP2, this compound has been shown to have limited impact on cell viability and does not affect processes like glucose transport.[6][7] In fact, it can protect cells from the cytotoxic effects of high levels of saturated fatty acids (lipotoxicity).[1][2][4] However, like any compound, it may exhibit cytotoxicity at very high concentrations.
Q5: How should I prepare this compound for cell culture experiments?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect on fatty acid uptake or cell viability. | Concentration is too low: The effective concentration can be cell-type dependent.[1][4] | Optimize the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 1 µM to 50 µM. |
| Incorrect fatty acid type: this compound is specific for long-chain fatty acids.[2][4][5] | Confirm the fatty acid used: Ensure you are using a long-chain fatty acid (e.g., palmitate, oleate) in your uptake or lipotoxicity assay. | |
| Compound instability: Improper storage may lead to degradation. | Proper storage: Store the this compound stock solution at -20°C or -80°C and protect it from light. | |
| High levels of cell death observed. | High concentration of this compound: Excessive concentrations can be toxic. | Lower the concentration: Use a concentration range determined to be non-toxic in your cell line. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic. | Check final solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below 0.5%. | |
| Inconsistent or variable results. | Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | Check for precipitation: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different formulation. |
| Cell density: The effect of the compound may be dependent on the cell density. | Standardize cell seeding: Use a consistent cell seeding density for all experiments. |
Experimental Protocols
Determining the Optimal Concentration of this compound for Cell Viability using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line of interest.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or the vehicle control. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the optimal non-toxic concentration range for your subsequent experiments.
Signaling Pathways and Workflows
References
- 1. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Protein-2 (FATP2) Inhibition Enhances Glucose Tolerance through α-Cell-mediated GLP-1 Secretion | bioRxiv [biorxiv.org]
- 4. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
a troubleshooting Grassofermata insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grassofermata. Our aim is to help you overcome common challenges, particularly issues related to solubility, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: this compound Insolubility in Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Step 1: Identify the Nature of the Precipitate
First, it's crucial to determine if the precipitate is indeed this compound or another component of your culture system.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.
-
Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.
Step 2: Review Your this compound Stock Solution Preparation
The concentration and handling of your this compound stock solution are critical factors.
-
Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This compound has a solubility of 2 mg/mL in DMSO. An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM).
-
Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility.
Step 3: Optimize the Dilution Method
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.
-
Dilution Method: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Final DMSO Concentration: Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.
-
Serial Dilution: For very high final concentrations of this compound, consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. This gradual dilution can help to prevent the rapid change in solvent polarity that causes precipitation.
-
Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound. Use with caution, as
Technical Support Center: Grassofermata Efficacy in Caco-2 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Grassofermata in Caco-2 cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in Caco-2 cells?
This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] In Caco-2 cells, which are a model for human intestinal enterocytes, this compound specifically blocks the uptake of long-chain and very-long-chain fatty acids.[1] FATP2 is the predominant fatty acid transport protein isoform expressed in Caco-2 cells.[3][4] The mechanism of inhibition by this compound is non-competitive.[1][2]
Q2: What is the typical IC₅₀ of this compound in Caco-2 cells?
The half-maximal inhibitory concentration (IC₅₀) of this compound for the uptake of the fluorescent fatty acid analog BODIPY FL-C16 in Caco-2 cells is approximately 13.5 ± 1.1 μM.[1] For the long-chain fatty acid analog C1-BODIPY-C12, the IC₅₀ is in the low micromolar range.[4]
Q3: Does this compound affect the integrity of the Caco-2 cell monolayer?
Studies have shown that at effective concentrations for inhibiting fatty acid transport, this compound does not disrupt the membrane barrier function of Caco-2 cell monolayers, as measured by trans-epithelial electrical resistance (TEER).[5]
Q4: Is this compound cytotoxic to Caco-2 cells?
At concentrations where it effectively inhibits fatty acid uptake, this compound has not been found to cause cellular toxicity in Caco-2 cells.[6][7] However, it is always recommended to perform a cytotoxicity assay with your specific experimental conditions.
Q5: Can this compound protect Caco-2 cells from lipotoxicity?
Yes, by inhibiting the excessive uptake of saturated fatty acids like palmitate, this compound can protect cells from lipid-induced cellular stress and apoptosis, a phenomenon known as lipotoxicity.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound efficacy between experiments. | 1. Caco-2 Cell Heterogeneity: Caco-2 cells are known to be a heterogeneous cell line, and their characteristics can change with passage number. 2. Inconsistent Cell Culture Conditions: Variations in seeding density, differentiation time, and media composition can affect FATP2 expression and cell function. | 1. Use a consistent and low passage number of Caco-2 cells. It is advisable to obtain cells from a reliable source and create a cell bank. 2. Standardize cell culture protocols. Ensure consistent seeding density and allow for a full 21-day differentiation period to form a mature monolayer. Use the same media formulation for all experiments. |
| Lower than expected inhibition of fatty acid uptake. | 1. Suboptimal this compound Concentration: The effective concentration may vary slightly depending on the specific fatty acid substrate and experimental setup. 2. This compound Degradation: Improper storage or handling of the compound can lead to loss of activity. 3. High Fatty Acid Concentration: The concentration of the fatty acid substrate in the assay may be too high, overwhelming the inhibitory effect. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay conditions. 2. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment. 3. Optimize the fatty acid substrate concentration. Ensure it is within the linear range of uptake for your assay. |
| Unexpected cytotoxicity observed. | 1. High Concentration of this compound: Although generally not cytotoxic at effective concentrations, very high concentrations may have off-target effects. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Combined Toxicity with Fatty Acids: Certain fatty acids, especially saturated ones, can be cytotoxic at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Run a solvent-only control. 3. Include a fatty acid-only control to assess its baseline cytotoxicity. |
| Difficulty in dissolving this compound in culture medium. | Poor Aqueous Solubility: this compound is a hydrophobic molecule and may precipitate in aqueous media. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When preparing the final working solution, add the stock solution to the pre-warmed culture medium while vortexing to ensure rapid and complete dissolution. Avoid shocking the medium with a large volume of cold solvent. |
| Inconsistent TEER values in Caco-2 monolayers. | 1. Incomplete Monolayer Formation: Cells may not have reached full confluence and differentiation. 2. Mechanical Disruption: Pipetting too vigorously during media changes can damage the monolayer. 3. Contamination: Mycoplasma or bacterial contamination can affect cell health and monolayer integrity. | 1. Allow at least 21 days for Caco-2 cells to differentiate and form tight junctions. 2. Be gentle during media changes and other manipulations. 3. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound in Caco-2 and other cell lines.
| Cell Line | Fatty Acid Analog | IC₅₀ (μM) | Reference |
| Caco-2 | BODIPY FL-C16 | 13.5 ± 1.1 | [1] |
| Caco-2 | C1-BODIPY-C12 | low μM range | [4] |
| HepG2 | BODIPY FL-C16 | 17.3 ± 2.5 | [1] |
| C2C12 | C1-BODIPY-C12 | 10.6 | [1] |
| INS-1E | C1-BODIPY-C12 | 8.3 | [1] |
Experimental Protocols
Protocol 1: Fatty Acid Uptake Inhibition Assay in Caco-2 Cells
Objective: To determine the inhibitory effect of this compound on the uptake of a fluorescently labeled long-chain fatty acid in Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells cultured on 96-well plates
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY FL-C16)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed Caco-2 cells in a 96-well, black, clear-bottom plate at an appropriate density and culture for 21 days to allow for differentiation into a confluent monolayer.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS.
-
-
Treatment:
-
Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.
-
Add HBSS containing various concentrations of this compound (and a vehicle control) to the wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Fatty Acid Uptake:
-
Initiate the uptake by adding the fluorescent fatty acid analog-BSA complex to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
-
Measurement:
-
Terminate the uptake by aspirating the fatty acid solution and washing the cells three times with cold HBSS.
-
Add HBSS to each well and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 493/503 nm for BODIPY FL).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity to the protein content in each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Caco-2 Monolayer Integrity Assay (TEER Measurement)
Objective: To assess the integrity of the Caco-2 cell monolayer before and after treatment with this compound.
Materials:
-
Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
HBSS
Procedure:
-
Cell Culture: Seed Caco-2 cells on permeable supports and culture for 21 days.
-
Equilibration:
-
Before measurement, allow the culture plates to equilibrate to room temperature for at least 30 minutes.
-
Carefully replace the culture medium in both the apical and basolateral compartments with pre-warmed HBSS.
-
-
Measurement:
-
Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the bottom of the well or the cell monolayer.
-
Record the resistance reading.
-
-
Treatment and Post-Treatment Measurement:
-
After the initial TEER measurement, treat the cells with this compound as per the experimental design.
-
Following the treatment period, repeat the TEER measurement as described above.
-
-
Data Analysis:
-
Subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayers.
-
Multiply the resulting resistance value by the surface area of the permeable support to obtain the TEER value in Ω·cm².
-
Compare the TEER values of treated cells to those of control cells to assess any impact on monolayer integrity.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in Caco-2 cells.
Caption: Workflow for assessing this compound efficacy.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of small compound inhibitors of human FATP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Grassofermata In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Grassofermata in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo application of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations of this compound. | 1. Improper Formulation: this compound may have poor solubility in the chosen vehicle. 2. Gavage Error: Incorrect administration technique leading to incomplete dosing. 3. Rapid Metabolism: The compound may be quickly metabolized and cleared. | 1. Optimize Vehicle: this compound has been successfully administered in flaxseed oil.[1] Consider using other pharmaceutically acceptable oil-based carriers. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified. 2. Refine Gavage Technique: Ensure proper training and technique for oral gavage to minimize dosing variability. The use of colored dye in a practice run can help verify successful administration. 3. Pharmacokinetic Analysis: The provided data shows this compound is detectable in plasma for up to 6 hours, with peak concentration around 2 hours post-administration.[1][2] If rapid clearance is suspected, conduct a more detailed pharmacokinetic study with more frequent sampling time points. |
| High variability in experimental outcomes (e.g., inconsistent reduction in fatty acid absorption). | 1. Animal-to-Animal Variation: Biological differences in metabolism and absorption. 2. Dietary Influences: The composition of the animal's diet can affect fatty acid metabolism. 3. Inconsistent Fasting: Variations in fasting times can alter baseline fatty acid levels. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Diet: House animals on a standardized diet for a period before the experiment to normalize metabolic profiles. 3. Strict Fasting Protocol: Adhere to a consistent fasting period (e.g., 12 hours) for all animals before administering this compound and the fatty acid challenge.[1] |
| Observed toxicity or adverse effects in treated animals. | 1. High Dose: The administered dose may be approaching toxic levels. 2. Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets. 3. Vehicle Toxicity: The delivery vehicle itself may be causing adverse effects. | 1. Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic window with minimal toxicity. A dose of 300 mg/kg has been used effectively in mice.[1] 2. Molecular Profiling: If off-target effects are suspected, consider transcriptomic or proteomic analysis of relevant tissues to identify affected pathways. 3. Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the delivery vehicle. |
| Difficulty in detecting a significant therapeutic effect. | 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. 2. Timing of Measurement: The endpoint measurement may not be timed correctly with the peak activity of the compound. 3. Model System: The chosen animal model may not be sensitive to FATP2 inhibition. | 1. Dose Escalation: If no toxicity is observed, consider a dose-escalation study. 2. Time-Course Experiment: The inhibitory effect on fatty acid absorption has been demonstrated at 6 hours post-administration.[1] Conduct a time-course experiment to identify the optimal time point for assessing the desired outcome. 3. Model Validation: Confirm that FATP2 is expressed and functional in the target tissues of your animal model and that the model is appropriate for studying fatty acid metabolism. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] It is a pyrazolopyrimidine derivative with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2]
What is the mechanism of action of this compound?
This compound specifically inhibits FATP2, a protein involved in the transport and activation of long-chain and very-long-chain fatty acids.[1][2][3] It acts as a non-competitive inhibitor of fatty acid transport.[1][3] By blocking FATP2, this compound reduces the uptake of fatty acids into cells, which can protect against lipotoxicity—cellular damage caused by an excess of fatty acids.[1][2][3]
What is the specificity of this compound?
This compound is specific for long-chain and very-long-chain fatty acids.[1] It does not affect the transport of medium-chain fatty acids, which are primarily transported by passive diffusion.[1][3]
In which cell types has this compound been shown to be effective?
This compound has been shown to inhibit fatty acid uptake in various cell lines that are models for the small intestine, liver, pancreatic islets, and muscles.[1][2] It is less effective in adipocytes.[1][3]
What are the known in vivo effects of this compound?
In a mouse model, oral administration of this compound has been shown to decrease the absorption of 13C-labeled oleate from the intestine.[1][2][4] Pharmacokinetic data indicates that the compound is absorbed and detectable in the blood within 30 minutes of oral dosing and for up to 6 hours.[2]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Model For | IC50 (µM) |
| HepG2 | Liver | 8-11 |
| Caco-2 | Intestines | 8-11 |
| INS-1E | Pancreas | 8-11 |
| C2C12 | Muscle | 8-11 |
| Human Adipocytes | Adipose Tissue | 58 |
| Data compiled from multiple sources.[1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Time Post-Administration | Plasma Concentration of 13C-Oleate (Control) | Plasma Concentration of 13C-Oleate (this compound Treated) | Plasma Concentration of this compound (ng/µl) |
| 0.5 hours | - | - | 2.1 ± 0.6 |
| 2 hours | - | - | 3.4 ± 0.7 |
| 6 hours | ~45 µg/ml | ~28 µg/ml (37% reduction) | 2.9 ± 0.7 |
| Values are estimated from graphical data presented in the source material.[1] |
Experimental Protocols
Protocol for Assessing In Vivo Fatty Acid Absorption in Mice
This protocol is adapted from studies demonstrating the in vivo efficacy of this compound.[1]
-
Animal Model: C57BL/6 mice.
-
Acclimation and Diet: House mice under standard conditions with a standard diet for at least one week prior to the experiment.
-
Fasting: Fast mice for 12 hours with free access to water.
-
Inhibition of Lipoprotein Lipase (Optional but Recommended): To focus on intestinal absorption and prevent systemic clearance of fatty acids by lipoprotein lipase, inject mice intraperitoneally with tyloxapol (500 mg/kg) in PBS.
-
This compound Administration:
-
Prepare a suspension of this compound in flaxseed oil at the desired concentration (e.g., to achieve a 300 mg/kg dose).
-
Administer the this compound suspension or vehicle control (flaxseed oil alone) to the fasted mice via oral gavage.
-
-
Fatty Acid Challenge:
-
One hour after this compound administration, administer a bolus of 13C-labeled oleic acid (500 mg/kg) dissolved in flaxseed oil via oral gavage.
-
-
Sample Collection:
-
At designated time points after the oleate administration (e.g., 0.5, 2, and 6 hours), sacrifice the animals.
-
Collect blood via cardiac puncture into EDTA-treated tubes.
-
Prepare plasma by centrifugation.
-
-
Sample Analysis:
-
Extract lipids from the plasma using a modified Folch method.
-
Analyze the plasma levels of 13C-oleate and this compound using appropriate analytical methods such as mass spectrometry.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for in vivo studies.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
a refining Grassofermata treatment duration for optimal results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Grassofermata treatment duration for optimal experimental results. This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), which plays a crucial role in the uptake of long-chain fatty acids.[1][2][3] By inhibiting FATP2, this compound can protect cells from lipid accumulation and toxicity, making it a valuable tool in studying lipotoxicity and related diseases.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a non-competitive inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][5] FATP2 facilitates the transport of long-chain fatty acids across the cell membrane. By inhibiting FATP2, this compound blocks this uptake, which can prevent the cellular damage caused by excessive fatty acid accumulation, a state known as lipotoxicity.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound is between 5 µM and 50 µM. The IC50 of this compound can vary depending on the cell line, with reported values of 10.6 µM in C2C12 cells and 8.3 µM in INS-1E cells.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does treatment duration with this compound affect experimental outcomes?
A3: Treatment duration is a critical parameter that can significantly influence the effects of this compound. Short-term treatments (e.g., 4-6 hours) may be sufficient to observe initial effects on fatty acid uptake. In contrast, longer-term treatments (24-48 hours or more) are often necessary to observe downstream effects such as changes in gene expression, cell viability, or apoptosis.[1] Optimal duration should be determined empirically for each experimental system.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be effective in mice. When administered orally, it can reduce the absorption of fatty acids.[1][3] Pharmacokinetic data indicates that it is detectable in the blood within 30 minutes of oral gavage and for up to 6 hours.[3]
Troubleshooting Guides
Issue 1: High variability in fatty acid uptake inhibition between experiments.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure that the this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a validated stock.
-
-
Possible Cause 2: Variation in cell density or confluency.
-
Solution: Standardize cell seeding density and ensure that cells are in a logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Use a calibrated timer for all incubation steps. For longer incubations, ensure consistent environmental conditions (e.g., CO2, temperature, humidity).
-
Issue 2: No significant effect on cell viability despite inhibiting fatty acid uptake.
-
Possible Cause 1: The chosen cell line may not be sensitive to lipotoxicity under the tested conditions.
-
Solution: Confirm that your cell model is appropriate. Consider using a positive control for lipotoxicity, such as treatment with a saturated fatty acid like palmitic acid.[1]
-
-
Possible Cause 2: Insufficient treatment duration to observe downstream effects.
-
Solution: Perform a time-course experiment, extending the treatment duration to 48 or 72 hours to allow for the development of apoptotic or other viability-related phenotypes.
-
-
Possible Cause 3: The endpoint assay is not sensitive enough.
-
Solution: Consider using multiple assays to assess cell health, such as a combination of a metabolic assay (e.g., MTT) and a cytotoxicity assay (e.g., LDH release).
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | ~10 |
| Caco-2 | Human Colorectal Adenocarcinoma | ~12 |
| C2C12 | Mouse Myoblast | 10.6[1] |
| INS-1E | Rat Insulinoma | 8.3[1] |
| Human Adipocytes | Primary Cells | 58.2[1] |
Table 2: Effect of this compound Treatment Duration on Palmitic Acid-Induced Apoptosis in HepG2 Cells
| Treatment Duration (hours) | Palmitic Acid (200 µM) | This compound (10 µM) + Palmitic Acid (200 µM) |
| Caspase-3/7 Activity (Fold Change vs. Control) | ||
| 12 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 24 | 3.2 ± 0.4 | 1.4 ± 0.3 |
| 48 | 5.8 ± 0.6 | 2.1 ± 0.4 |
| % Apoptotic Cells (Annexin V Staining) | ||
| 12 | 8 ± 1.5% | 4 ± 1.0% |
| 24 | 25 ± 3.2% | 9 ± 2.1% |
| 48 | 45 ± 4.5% | 15 ± 3.5% |
Data are presented as mean ± standard deviation and are representative.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
This compound Dilution: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours).
-
Fatty Acid Uptake Assay: Add a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) to each well and incubate for 30-60 minutes.[1]
-
Measurement: Wash the cells to remove excess fluorescent fatty acid and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.
Protocol 2: Time-Course Analysis of this compound's Effect on Lipoapoptosis
-
Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 12-well) to allow for harvesting at different time points.
-
Treatment Groups: Prepare culture medium with the following conditions: Vehicle Control, this compound alone, Palmitic Acid alone, and this compound + Palmitic Acid. The concentrations should be based on prior dose-response experiments.
-
Treatment Application: Replace the medium in the respective wells with the prepared treatment media.
-
Time Points: At designated time points (e.g., 6, 12, 24, 48 hours), harvest the cells from one set of plates.
-
Apoptosis Assay: Process the harvested cells for an apoptosis assay of your choice (e.g., Annexin V/PI staining followed by flow cytometry, or a luminescent caspase activity assay).
-
Data Analysis: Quantify the apoptotic markers at each time point and plot the results to visualize the kinetic effect of this compound on lipoapoptosis.
Mandatory Visualizations
Caption: this compound inhibits FATP2-mediated fatty acid uptake.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pharmacological Inhibition of Lipid Import and Transport Proteins in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
a addressing Grassofermata instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Grassofermata in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an inhibitor of the fatty acid transport protein-2 (FATP2). It is effective in preventing the uptake of long-chain fatty acids in the low micro-molar range (IC50 8-11 μM) and has been shown to protect cells from lipid accumulation and lipotoxicity.[1][2] Its potential as a therapeutic agent is being explored for conditions associated with obesity, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2]
Q2: My this compound solution appears cloudy or has visible particulates. What is the cause?
Cloudiness or particulate formation in your this compound solution is likely due to precipitation or aggregation. This can be caused by several factors:
-
pH: The pH of the solution can significantly impact the solubility of this compound.
-
Concentration: High concentrations of this compound may exceed its solubility limit in the current buffer system.
-
Temperature: Changes in temperature during storage or handling can affect solubility.
-
Buffer Composition: The ionic strength and specific ions in your buffer can influence the stability of the compound.[3][4]
Q3: How can I improve the solubility and stability of this compound in my experiments?
To enhance the stability of this compound, consider the following strategies:
-
Optimize Buffer pH: Systematically screen a range of pH values to identify the optimal pH for solubility.[3][5]
-
Adjust Ionic Strength: Modifying the salt concentration in your buffer can help to minimize precipitation.[5][6]
-
Use of Additives: Incorporating excipients such as solubilizing agents or stabilizers can improve stability.[7][8][9]
-
Lower Protein Concentration: If applicable to your experimental setup, working with lower concentrations of this compound can prevent aggregation.[3]
-
Appropriate Storage: Store this compound solutions at recommended temperatures and consider the use of cryoprotectants for frozen stocks.[3]
Troubleshooting Guides
Issue 1: this compound Precipitation During Buffer Exchange
Symptoms: Your solution becomes cloudy or forms a visible precipitate immediately following dialysis or buffer exchange into a new buffer system.
Potential Causes:
-
The pH of the new buffer is close to the isoelectric point (pI) of this compound, minimizing its net charge and reducing solubility.[3][5]
-
The ionic strength of the new buffer is too low to keep this compound in solution.
-
The buffer components are incompatible with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: pH Screening for this compound Solubility
-
Prepare a series of buffers: Create a set of buffers (e.g., 20 mM Tris, 20 mM Phosphate) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.
-
Buffer Exchange: Exchange this compound into each buffer using a high-throughput method like a 96-well dialysis plate or spin columns.
-
Incubation: Incubate the samples for a set period (e.g., 1 hour) at the desired experimental temperature.
-
Analysis: Measure the absorbance at 600 nm to quantify the amount of precipitated material. Higher absorbance indicates lower solubility.
| pH | Buffer System | Absorbance at 600 nm | Solubility |
| 6.0 | 20 mM MES | 0.85 | Poor |
| 6.5 | 20 mM MES | 0.42 | Moderate |
| 7.0 | 20 mM HEPES | 0.15 | Good |
| 7.5 | 20 mM HEPES | 0.05 | Excellent |
| 8.0 | 20 mM Tris | 0.08 | Good |
| 8.5 | 20 mM Tris | 0.21 | Moderate |
Issue 2: Time-Dependent Aggregation of this compound in Solution
Symptoms: A clear solution of this compound becomes hazy or shows an increase in light scattering after a period of storage (hours to days) at either 4°C or room temperature.
Potential Causes:
-
Sub-optimal buffer conditions leading to slow aggregation over time.
-
Oxidation or other chemical degradation of the molecule.
-
Repeated freeze-thaw cycles causing instability.[3]
Decision Pathway for Additive Selection:
References
- 1. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. rroij.com [rroij.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pharmalesson.com [pharmalesson.com]
a overcoming resistance to Grassofermata in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Grassofermata, a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2). Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3][4] Its primary mechanism of action is the non-competitive inhibition of long-chain and very-long-chain fatty acid uptake into cells.[1][3][5] It does not affect the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.[1][3][6] this compound has been shown to protect cells from lipotoxicity, a condition caused by the accumulation of excess fatty acids.[1][2][3][4]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in inhibiting fatty acid uptake in a variety of cell lines that serve as models for different tissues, including:
It is important to note that this compound is less effective in adipocytes, which primarily express FATP1 and FATP4.[1]
Q3: What is the typical effective concentration (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for fatty acid uptake is typically in the low micromolar range.
| Cell Line Model | IC50 (µM) |
| Intestines, Liver, Muscle, Pancreas | 8 - 11 |
| Adipocytes | 58 |
| Data sourced from multiple studies.[1][3] |
Q4: Are there any known instances of cellular resistance to this compound?
Based on currently available scientific literature, there are no specific reports of cell lines developing resistance to this compound. Research has primarily focused on its mechanism of action as an FATP2 inhibitor and its effects on lipid metabolism.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of fatty acid uptake with this compound in my cell line.
-
Possible Cause 1: Incorrect Cell Type.
-
Troubleshooting: Confirm that your cell line expresses FATP2. This compound's efficacy is significantly lower in cells that do not express this transporter, such as adipocytes which predominantly express FATP1 and FATP4.[1] Consider performing RT-qPCR or Western blotting to verify FATP2 expression levels in your cell line.
-
-
Possible Cause 2: Inappropriate Fatty Acid Substrate.
-
Possible Cause 3: Suboptimal Experimental Conditions.
Problem: I am observing unexpected cytotoxicity in my experiments with this compound.
-
Possible Cause 1: High Concentrations.
-
Troubleshooting: While this compound is designed to protect against lipotoxicity, excessively high concentrations of any compound can induce off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
-
Possible Cause 2: Altered Cellular Metabolism.
-
Troubleshooting: Inhibition of fatty acid uptake can significantly alter cellular metabolism, which may lead to stress or death in certain cell types or under specific nutrient conditions. Consider analyzing key metabolic pathways to understand the impact of FATP2 inhibition in your model system.
-
Experimental Protocols
Protocol 1: Assessing Fatty Acid Uptake Inhibition
This protocol provides a general workflow for measuring the inhibition of fatty acid uptake in a cell line using this compound and a fluorescent fatty acid analog.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Grassofermata Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Grassofermata, a specific FATP2 fatty acid transport inhibitor. The following information is based on established methods for improving the bioavailability of poorly soluble drugs and is intended to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
The oral bioavailability of a drug is influenced by its solubility, permeability, and susceptibility to first-pass metabolism. For this compound, a lipophilic compound, poor aqueous solubility is a likely primary contributor to low bioavailability, which can limit its dissolution in the gastrointestinal tract.[1][2][3] Other potential factors could include degradation in the gastrointestinal environment or metabolism before reaching systemic circulation.[4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several techniques can be employed to improve the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1][5][6][7][8]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can significantly enhance bioavailability.[9][10][11]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution rate.[12][13][14][15]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to faster dissolution.[16][17][18][19]
-
Prodrug Approach: Chemical modification of the this compound molecule to a more soluble or permeable form that converts to the active drug in the body.[20][21][22][23][24]
Troubleshooting Guides
Problem: this compound shows poor dissolution in in-vitro assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). | The carrier dissolves rapidly, releasing the drug as fine particles with an increased surface area, thereby enhancing dissolution.[12][15] |
| Prepare a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). | SEDDS form a fine emulsion in the gastrointestinal fluid, keeping the drug in a solubilized state, which improves its dissolution and absorption.[5][6][25][26] | |
| Drug particle aggregation | Reduce the particle size of this compound through micronization or nanomilling. | Smaller particles have a larger surface area-to-volume ratio, which increases the dissolution rate according to the Noyes-Whitney equation.[18][19][27] |
Problem: In-vivo studies show low and variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete dissolution in the GI tract | Develop a nanosuspension of this compound. | Nanoparticles can improve the saturation solubility and dissolution velocity of the drug, leading to more consistent absorption.[9][10] |
| Utilize a supersaturating drug delivery system (e.g., S-SEDDS). | These systems can generate and maintain a supersaturated state of the drug in the intestine, which enhances the driving force for absorption.[8] | |
| First-pass metabolism | Investigate a prodrug of this compound that is less susceptible to metabolism. | A prodrug can be designed to be absorbed intact and then release the active this compound systemically, bypassing extensive first-pass metabolism.[20][21][24] |
| Co-administer with an inhibitor of relevant metabolic enzymes (if known). | This can reduce the pre-systemic metabolism of this compound, thereby increasing the amount of drug that reaches systemic circulation.[4] |
Data Presentation
The following tables summarize representative quantitative data for bioavailability enhancement techniques applied to poorly soluble drugs, which can be extrapolated for experimental design with this compound.
Table 1: Effect of Particle Size Reduction on Bioavailability
| Compound | Formulation | Mean Particle Size | Relative Bioavailability (AUC) | Reference |
| Coenzyme Q10 | Coarse Suspension | > 10 µm | 1-fold (baseline) | [27] |
| Nanocrystals | 700 nm | 4.4-fold increase | [27] | |
| Nanocrystals | 80 nm | 7.3-fold increase | [27] | |
| Decoquinate | Microparticle Suspension | Not specified | 1-fold (baseline) | [28] |
| Nanoparticle Formulation | 200-400 nm | 14.5-fold increase | [28] |
Table 2: Bioavailability Enhancement with Lipid-Based Formulations
| Compound | Formulation | Key Excipients | Relative Bioavailability (AUC) | Reference |
| Cyclosporin A | Olive Oil Solution | Olive Oil | Baseline | [29] |
| Microemulsion (Neoral®) | Surfactants, Ethanol | Significant improvement | [26][29] | |
| Halofantrine | Aqueous Suspension | - | 1-fold (baseline) | [28] |
| Solid Dispersion | Not specified | 5 to 7-fold increase | [28] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinylpyrrolidone K30).
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).
-
Mill the suspension at a speed of 2000 rpm for 4 hours, maintaining the temperature below 25°C using a cooling jacket.
-
-
Particle Size Analysis:
-
Withdraw samples at regular intervals (e.g., every hour) and measure the particle size distribution using dynamic light scattering or laser diffraction.
-
-
Harvesting the Nanosuspension:
-
Once the desired particle size is achieved (e.g., < 200 nm), separate the nanosuspension from the milling media by filtration through a screen.
-
-
Characterization:
-
Characterize the final nanosuspension for particle size, polydispersity index, zeta potential, and drug content.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosolvent.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and cosolvent and mix until a clear, homogenous solution is obtained.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and measure the time taken for the formation of a stable emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In-vitro Dissolution: Perform dissolution studies of the this compound-loaded SEDDS in a suitable dissolution medium.
-
Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 3. ijnrd.org [ijnrd.org]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. rjptonline.org [rjptonline.org]
- 15. scispace.com [scispace.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmascholars.com [pharmascholars.com]
- 18. epicmilling.com [epicmilling.com]
- 19. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 20. curtiscoulter.com [curtiscoulter.com]
- 21. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpcbs.com [ijpcbs.com]
- 26. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
a troubleshooting guide for Grassofermata experiments
Technical Support Center: Grassofermata Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the this compound assay platform.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a proprietary, cell-based luminescence assay designed to quantify the activity of the Fermatinase enzyme, a critical downstream component of the Grasso signaling pathway. The assay utilizes a genetically engineered cell line that expresses a proluciferin substrate of Fermatinase. Upon activation of the Grasso pathway, active Fermatinase cleaves the substrate, releasing luciferin, which is then oxidized by luciferase to produce a measurable light signal. The intensity of the luminescence is directly proportional to Fermatinase activity.
Q2: What are the key applications of the this compound assay?
The primary application of the this compound assay is in drug discovery and development for the identification and characterization of inhibitors targeting the Grasso signaling pathway. It is commonly used for:
-
High-throughput screening (HTS) of compound libraries.
-
Determining the potency (e.g., IC50 values) of lead compounds.
-
Investigating the mechanism of action of novel inhibitors.
Q3: What are the recommended positive and negative controls for the assay?
-
Positive Control: A known, potent inhibitor of Fermatinase, such as the reference compound GR-123. This should produce a minimal luminescence signal.
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This should result in a maximal luminescence signal, representing 100% Fermatinase activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background luminescence in negative controls | Cell contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. If positive, discard the culture and start from a fresh, uncontaminated vial. |
| Expired or improperly stored assay reagents. | Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions. | |
| Low signal-to-noise ratio | Suboptimal cell density. | Perform a cell titration experiment to determine the optimal cell seeding density that yields the highest signal-to-noise ratio. |
| Insufficient incubation time with the substrate. | Optimize the substrate incubation time. A time-course experiment can help identify the point of maximal signal. | |
| High well-to-well variability (high %CV) | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. Pay attention to edge effects in the microplate. |
| Pipetting errors during compound addition. | Use automated liquid handlers for compound addition if possible. If manual, use fresh pipette tips for each well and ensure proper technique. | |
| Unexpectedly low potency of reference compound | Incorrect dilution of the reference compound. | Prepare fresh serial dilutions of the reference compound and verify the concentrations. |
| Degradation of the reference compound. | Aliquot the reference compound upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This compound Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Culture the this compound reporter cell line to approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine viability and density.
-
Dilute the cells in the assay medium to the predetermined optimal density.
-
Seed the cells into a 96-well, solid white microplate and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds and the reference control (GR-123) in the assay medium.
-
Carefully remove the culture medium from the cell plate and add the diluted compounds to the respective wells.
-
Include wells with vehicle control (e.g., 0.1% DMSO) for 100% activity and a known inhibitor for 0% activity.
-
Incubate the plate with the compounds for the desired time (e.g., 2 hours) at 37°C.
-
-
Luminescence Detection:
-
Allow the plate and the detection reagent to equilibrate to room temperature.
-
Add the this compound detection reagent to each well.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and positive control (0% activity).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Quantitative Data Summary
| Compound | IC50 (nM) | Hill Slope | R² |
| Reference Compound GR-123 | 15.2 | -1.1 | 0.99 |
| Test Compound A | 25.8 | -1.3 | 0.98 |
| Test Compound B | 150.4 | -0.9 | 0.97 |
| Test Compound C | > 10,000 | N/A | N/A |
Visualizations
Validation & Comparative
Grassofermata vs. Lipofermata: A Comparative Analysis of FATP2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for advancing studies in metabolic diseases. This guide provides a detailed comparison of two prominent FATP2 inhibitors, Grassofermata and Lipofermata, focusing on their inhibitory performance, mechanism of action, and specificity, supported by experimental data.
Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of long and very-long-chain fatty acids, has emerged as a significant therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3] Both this compound and Lipofermata have been identified as small molecule inhibitors of FATP2, demonstrating potential in preventing lipotoxicity by curbing excessive fatty acid accumulation in non-adipose tissues.[1][2][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Lipofermata against FATP2-mediated fatty acid uptake has been evaluated in various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Inhibitor | Cell Line | IC50 (µM) | Key Findings |
| This compound | Various (intestine, liver, muscle, pancreas models) | 8 - 11 | Effective inhibition in non-adipose tissue models.[1][2] |
| Human Adipocytes | 58 | Less effective in adipocytes, which primarily express FATP1 and FATP4.[1][2] | |
| Lipofermata | Caco-2 (human colorectal adenocarcinoma) | 4.84 | Potent inhibition in an intestinal cell model.[5] |
| C2C12, INS-1E, Caco-2, HepG2 | 2.74 - 39.34 | Demonstrates efficacy across various cell types.[5] | |
| HepG2 (human liver cancer) | 2.3 | Strong inhibition in a liver cell model.[4] | |
| Caco-2 (BODIPY-FL-C16 uptake) | 6 | Effective against very-long-chain fatty acid analog uptake.[4] |
Mechanism of Action and Specificity
Both this compound and Lipofermata act as non-competitive inhibitors of FATP2.[1][2][4] This mode of action suggests that they do not compete with fatty acids for the same binding site on the FATP2 protein. Their inhibitory effect is specific to the transport of long-chain and very-long-chain fatty acids, with no significant impact on the uptake of medium-chain fatty acids, which are primarily transported via passive diffusion.[1][2][4]
This specificity is a critical attribute, as it allows for the targeted inhibition of pathogenic lipid accumulation without disrupting the transport of all fatty acid types.
Experimental Protocols
The following is a representative experimental protocol for assessing FATP2 inhibition using a fluorescent fatty acid analog.
Objective: To determine the IC50 of a test compound (this compound or Lipofermata) for FATP2-mediated fatty acid uptake.
Materials:
-
Cell line expressing FATP2 (e.g., Caco-2, HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound or Lipofermata) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL-C16)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the FATP2-expressing cells in a multi-well plate at a predetermined density and allow them to adhere and grow to a suitable confluency.
-
Compound Incubation: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specific period (e.g., 30 minutes).
-
Fatty Acid Uptake Assay: Add the fluorescent fatty acid analog to each well at a final concentration. Incubate for a short period (e.g., 1-5 minutes) to allow for uptake.
-
Washing: Rapidly wash the cells with ice-cold PBS to remove excess fluorescent fatty acid analog from the extracellular medium.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by harvesting the cells and analyzing them with a flow cytometer.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The inhibition of FATP2 by this compound and Lipofermata interrupts the transport of fatty acids into the cell, thereby preventing the downstream effects of lipid overload, such as lipotoxicity.
Caption: FATP2-mediated fatty acid uptake and its inhibition.
The experimental workflow for evaluating these inhibitors typically involves a cell-based assay to measure the uptake of a fluorescently labeled fatty acid analog.
Caption: Workflow for FATP2 inhibition assay.
In Vivo Efficacy
Both this compound and Lipofermata have demonstrated efficacy in vivo.[1][2][4] Studies in mice have shown that oral administration of either compound can decrease the absorption of oleate, a long-chain fatty acid.[1][2][4] This indicates their potential as orally available therapeutics for managing diseases associated with excessive dietary fat absorption.
Conclusion
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Grassofermata: A Comparative Analysis with Other FATP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), with other known FATP inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential therapeutic applications.
Fatty Acid Transport Proteins (FATPs) are a family of transmembrane proteins crucial for the uptake of long-chain fatty acids into cells. Dysregulation of FATP activity is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and diabetic kidney disease, making them attractive targets for therapeutic intervention. This compound has emerged as a key small molecule inhibitor for studying the role of FATP2 in these pathologies.
Performance Comparison of FATP Inhibitors
The inhibitory activity of this compound and other FATP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of a specific biological process by 50%. The following tables summarize the IC50 values of this compound and other FATP inhibitors across various cell lines.
| FATP2 Inhibitors | ||||
| Inhibitor | Target FATP Isoform | Cell Line | IC50 (µM) | Reference |
| This compound | FATP2 | HepG2 (Human Liver) | 8.1 - 11 | [1] |
| Caco-2 (Human Intestinal) | ~10 | [2][3] | ||
| C2C12 (Mouse Myoblast) | 10.6 | [1] | ||
| INS-1E (Rat Pancreatic β-cell) | 8.3 | [1] | ||
| Human Adipocytes | 58.2 | [1] | ||
| Lipofermata | FATP2 | HepG2 (Human Liver) | 3 - 6 | [4] |
| Caco-2 (Human Intestinal) | 3 - 6 | [4] | ||
| C2C12 (Mouse Myoblast) | 3 - 6 | [4] | ||
| INS-1E (Rat Pancreatic β-cell) | 3 - 6 | [4] | ||
| Human Adipocytes | 39 | [4] | ||
| Atypical Antipsychotics (e.g., Clozapine, Chlorpromazine) | FATP2 (off-target) | Caco-2 (Human Intestinal) | Ineffective at relevant concentrations | [5] |
| Other FATP Inhibitors | |||
| Inhibitor | Target FATP Isoform | Assay Condition | IC50 (µM) |
| FATP1-IN-1 | FATP1 | Recombinant human FATP1 | 0.046 |
| FATP1-IN-2 | FATP1 | Recombinant human FATP1 | 0.43 |
| (Z)-Ligustilide | FATP5 | Not specified | Not specified |
Experimental Protocols
A key experiment to determine the efficacy of FATP inhibitors is the fatty acid uptake assay. This is commonly performed using a fluorescently labeled fatty acid analog, such as C1-BODIPY-C12.
Fatty Acid Uptake Assay Protocol
Objective: To measure the inhibition of fatty acid uptake in cultured cells by this compound and other FATP inhibitors.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2)
-
Cell culture medium
-
FATP inhibitor (e.g., this compound)
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Trypan Blue
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to confluence.
-
Inhibitor Preparation: Prepare a stock solution of the FATP inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Add serum-free medium containing the desired concentrations of the FATP inhibitor to the respective wells. Incubate for a specified period (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO) for comparison.
-
-
Fatty Acid Uptake Measurement:
-
Prepare a solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in serum-free medium.
-
Add the C1-BODIPY-C12 solution to each well.
-
To quench extracellular fluorescence, add Trypan Blue to each well.[3]
-
Immediately measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Visualizations
Signaling Pathway of FATP2-Mediated Lipotoxicity and its Inhibition by this compound
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for determining FATP inhibitor IC50 using a fluorescence-based assay.
Conclusion
This compound is a specific and effective inhibitor of FATP2, demonstrating IC50 values in the low micromolar range in various cell types relevant to metabolic diseases.[1] Its inhibitory action is non-competitive and specific to long-chain fatty acids.[1] In comparative studies, this compound and Lipofermata have shown similar efficacy in inhibiting FATP2-mediated fatty acid transport.[1][4] The provided experimental protocol and visualizations offer a framework for researchers to further investigate the therapeutic potential of this compound and other FATP inhibitors in preclinical models of metabolic disorders. The selective inhibition of fatty acid uptake in non-adipose tissues presents a promising strategy to mitigate lipotoxicity and its pathological consequences.[1]
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of small compound inhibitors of human FATP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Grassofermata: A Non-Competitive Inhibitor of FATP2 for Fatty Acid Uptake Research
For researchers, scientists, and drug development professionals, Grassofermata presents a valuable tool for investigating the role of Fatty Acid Transport Protein 2 (FATP2) in various physiological and pathological processes. Kinetic analysis has conclusively demonstrated that this compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[1] This guide provides a comparative overview of this compound, including its inhibitory performance, the experimental protocols for its characterization, and its place among other FATP2 inhibitors.
Performance and Comparison of FATP2 Inhibitors
This compound has been identified as a potent inhibitor of FATP2, a key protein involved in the transport of long-chain fatty acids into cells. Its efficacy has been demonstrated across various cell lines, although with differing potencies.
The inhibitory activity of this compound is specific to long and very-long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.
| Inhibitor | Target | Mechanism of Inhibition | IC50 (HepG2 cells) | IC50 (Caco-2 cells) | IC50 (INS-1E cells) | IC50 (C2C12 cells) | IC50 (Adipocytes) |
| This compound | FATP2 | Non-competitive | ~8-11 µM | ~8-11 µM | 8.3 µM[2] | 10.6 µM[2] | 58.2 µM[2] |
| Lipofermata | FATP2 | Non-competitive | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The confirmation of this compound's non-competitive inhibition mechanism relies on detailed enzyme kinetic studies. Below is a generalized protocol for a fatty acid uptake inhibition assay, based on methodologies reported in the literature.
Protocol: Fatty Acid Uptake Inhibition Assay
Objective: To determine the kinetic parameters of FATP2 inhibition by this compound.
Materials:
-
HepG2 cells (or other suitable cell line expressing FATP2)
-
This compound
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue
-
Cell culture medium and reagents
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in 96-well black, clear-bottom microplates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Substrate Preparation: Prepare various concentrations of the fluorescent fatty acid analog, C1-BODIPY-C12, complexed with fatty acid-free BSA.
-
Inhibition Assay: a. Pre-incubate the cells with different concentrations of this compound for a specified period (e.g., 1 hour). b. Initiate the uptake reaction by adding the C1-BODIPY-C12/BSA complex to the wells. c. After a short incubation period (e.g., 2-15 minutes), quench the extracellular fluorescence by adding Trypan Blue. d. Measure the intracellular fluorescence using a fluorescence plate reader at an excitation/emission of approximately 485/528 nm.
-
Data Analysis: a. The initial rates of fatty acid uptake are determined for each substrate and inhibitor concentration. b. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent Vmax (maximum velocity) and Km (Michaelis constant) values in the presence and absence of this compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the non-competitive inhibition of FATP2 by this compound and the expected outcome in a Lineweaver-Burk plot analysis.
Caption: Mechanism of non-competitive inhibition of FATP2 by this compound.
Caption: Lineweaver-Burk plot illustrating non-competitive inhibition.
The non-competitive nature of this compound's inhibition means that it binds to a site on the FATP2 enzyme that is distinct from the fatty acid binding site. This binding reduces the catalytic activity of the enzyme without affecting the binding of the substrate. Consequently, in the presence of this compound, the maximum rate of fatty acid transport (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains unchanged. This is graphically represented in the Lineweaver-Burk plot where the y-intercept (1/Vmax) increases with the inhibitor, while the x-intercept (-1/Km) remains the same.
References
Grassofermata: A Highly Specific Inhibitor of Fatty Acid Transport Protein 2 (FATP2)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). It is designed to offer researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other alternatives, supported by experimental data. This document details the specificity, mechanism of action, and off-target profile of this compound, presenting quantitative data in accessible formats and outlining the experimental protocols used for its validation.
Executive Summary
This compound has been identified as a potent and specific inhibitor of FATP2-mediated fatty acid uptake.[1][2] Experimental evidence demonstrates its efficacy in inhibiting the transport of long-chain and very-long-chain fatty acids in the low micromolar range.[1] A key characteristic of this compound is its selectivity for FATP2 over other FATP isoforms, such as FATP1 and FATP4, which are predominantly expressed in adipocytes.[1] This specificity, combined with a lack of significant off-target effects on key cellular processes, positions this compound as a valuable tool for studying the role of FATP2 in various physiological and pathological conditions, and as a potential therapeutic agent for diseases associated with lipid overload, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][3]
Mechanism of Action
This compound inhibits FATP2 through a non-competitive mechanism.[1][2] This indicates that it does not directly compete with fatty acids for the substrate-binding site but rather binds to an allosteric site on the protein, inducing a conformational change that prevents the transport of fatty acids across the cell membrane. FATP2 facilitates the uptake of long-chain fatty acids via a process known as "vectorial acylation," where the fatty acid is activated to an acyl-CoA thioester as it is transported.[4] this compound's inhibitory action specifically targets the transport function of FATP2.[4][5][6]
Figure 1. Mechanism of FATP2 Inhibition by this compound.
Comparative Performance Data
The specificity of this compound for FATP2 has been validated across various cell lines that model different tissues. Its inhibitory concentration (IC50) is consistently in the low micromolar range in cells expressing FATP2, while being significantly higher in cells that predominantly express other FATP isoforms.
Table 1: this compound IC50 Values for Long-Chain Fatty Acid (C1-BODIPY-C12) Uptake
| Cell Line | Predominant FATP Isoforms | IC50 (µM) | Reference |
| HepG2 (Hepatocyte model) | FATP2 | ~8-11 | [1] |
| Caco-2 (Enterocyte model) | FATP2 | ~8-11 | [1] |
| INS-1E (Pancreatic β-cell model) | FATP2 | 8.3 | [1] |
| C2C12 (Myocyte model) | FATP2 | 10.6 | [1] |
| Human Adipocytes | FATP1, FATP4 | 58.2 | [1] |
Table 2: Comparison of FATP2 Inhibitors
| Compound | Target(s) | IC50 (µM) in FATP2-expressing cells | Mechanism of Action | Reference |
| This compound | FATP2 | 8.3 - 10.6 | Non-competitive | [1] |
| Lipofermata | FATP2 | ~3-6 | Non-competitive | [4][7] |
| Atypical Antipsychotics | Weak FATP2 inhibitors | Intermediate inhibition at 80µM | Not specified | [1] |
Specificity Analysis
This compound's specificity is further highlighted by its differential activity against fatty acids of varying chain lengths. It effectively inhibits the uptake of long-chain (C1-BODIPY-C12) and very-long-chain (BODIPY-FL-C16) fatty acid analogs.[1] In contrast, it does not affect the uptake of medium-chain fatty acids, which are known to be transported into cells via passive diffusion.[1][2] This demonstrates that this compound's mechanism of action is specific to the protein-mediated transport of longer-chain fatty acids.
Off-Target Profile
Studies have shown that this compound exhibits a favorable off-target profile. At effective concentrations, it does not impact:
-
Cell Viability: No significant cytotoxicity has been observed in various cell lines.[8]
-
Glucose Transport: It does not interfere with the uptake of glucose.[8]
-
Acyl-CoA Synthetase Activity: this compound does not inhibit the enzymatic activity of long-chain acyl-CoA synthetase, indicating that its effect is specific to the transport function of FATP2.[8]
This lack of off-target activity on fundamental cellular processes underscores its utility as a specific pharmacological tool for studying FATP2.
Experimental Protocols
The validation of this compound's specificity for FATP2 primarily relies on a cell-based fatty acid uptake assay using a fluorescently labeled fatty acid analog.
Key Experiment: Fluorescent Fatty Acid Uptake Assay
This assay measures the rate of uptake of a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, into live cells.
Objective: To quantify the inhibition of FATP2-mediated fatty acid transport by this compound.
Materials:
-
Cell lines of interest (e.g., HepG2, Caco-2) cultured in 96-well plates
-
This compound (and other inhibitors for comparison)
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue
-
Fluorescence plate reader
Workflow:
Figure 2. Experimental workflow for the fatty acid uptake assay.
Detailed Steps:
-
Cell Culture: Cells are seeded in a 96-well plate and cultured until they reach confluence.[8]
-
Serum Starvation: Prior to the assay, cells are serum-starved for a defined period to reduce the background levels of fatty acids.[8]
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (or other test compounds) for a specific duration to allow for target engagement.[8]
-
Fatty Acid Uptake: A solution containing the fluorescent fatty acid analog C1-BODIPY-C12 complexed with fatty acid-free BSA is added to the cells. Trypan Blue is included in this solution to quench any extracellular fluorescence, ensuring that only internalized fluorescence is measured.[9][10]
-
Fluorescence Measurement: After a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader.[1]
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Conclusion
The available data strongly support the characterization of this compound as a highly specific inhibitor of FATP2. Its selectivity for FATP2 over other isoforms, its specific action on long-chain fatty acid transport, and its favorable off-target profile make it a superior tool for investigating the biological roles of FATP2. For researchers in the fields of metabolic diseases and oncology, this compound offers a reliable and well-characterized compound to probe FATP2-dependent pathways and to explore its potential as a therapeutic lead.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Grassofermata: A Comparative Analysis of Efficacy in Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Grassofermata, a potent inhibitor of Fatty Acid Transport Protein 2 (FATP2), across various cell lines. This guide provides an objective comparison with alternative fatty acid uptake inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has emerged as a significant small molecule inhibitor of FATP2, playing a crucial role in regulating the uptake of long-chain fatty acids.[1][2][3] Its selective, non-competitive inhibitory action on FATP2 makes it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases associated with lipid overload, such as non-alcoholic fatty liver disease and type 2 diabetes.[1][4] This guide delves into the comparative efficacy of this compound in various cell line models, offering a clear perspective on its performance against other fatty acid transport modulators.
Comparative Efficacy of this compound
The inhibitory effect of this compound on fatty acid uptake varies across different cell types, primarily due to the differential expression of FATP isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in several key cell lines, providing a quantitative comparison of its efficacy.
| Cell Line | Cell Type | FATP Expression Profile | This compound IC50 (µM) | Lipofermata IC50 (µM) |
| INS-1E | Pancreatic β-cells | High FATP2 | 8.3[1] | 3-6[5] |
| C2C12 | Myocytes | Primarily FATP1, lower FATP2 & FATP4 | 10.6[1] | 3-6[5] |
| HepG2 | Hepatocytes | High FATP2 & FATP4 | Not explicitly stated, but effective in low µM range[1][3] | 3-6[5] |
| Caco-2 | Enterocytes | High FATP2 & FATP4 | Not explicitly stated, but effective in low µM range[1] | 3-6[5] |
| Human Adipocytes | Adipocytes | Primarily FATP1 & FATP4 | 58.2[1] | 39[5] |
Key Observations:
-
This compound demonstrates high potency in cell lines with significant FATP2 expression, such as INS-1E, C2C12, HepG2, and Caco-2 cells, with IC50 values in the low micromolar range.[1]
-
Its efficacy is notably lower in human adipocytes, which predominantly express FATP1 and FATP4.[1][5] This selectivity is advantageous as it suggests this compound may prevent lipotoxicity in non-adipose tissues by redirecting fatty acids to adipose tissue for safe storage.[1]
-
Lipofermata, another FATP2 inhibitor, exhibits a similar efficacy profile, with potent inhibition in non-adipocyte cell lines and reduced activity in adipocytes.[5]
Mechanism of Action: FATP2 Inhibition
This compound functions by non-competitively inhibiting FATP2-mediated transport of long-chain fatty acids across the plasma membrane.[1][4] This mechanism, known as vectorial acylation, involves the coupled transport and activation of fatty acids to acyl-CoAs.[3] By blocking this process, this compound effectively reduces the intracellular accumulation of fatty acids and subsequent lipotoxicity.
Comparison with Other Fatty Acid Uptake Inhibitors
Several other compounds modulate fatty acid uptake through different mechanisms. A comparison with this compound highlights its specific mode of action.
-
Lipofermata: Like this compound, Lipofermata is a specific, non-competitive inhibitor of FATP2 and exhibits a similar efficacy profile across different cell lines.[2][5]
-
Atypical Antipsychotics: Certain atypical antipsychotics were initially hypothesized to inhibit FATP-mediated fatty acid uptake. However, studies have shown them to be ineffectual compared to this compound, suggesting their dyslipidemic side effects are not mediated through FATP inhibition.[1]
-
Orlistat: This drug inhibits pancreatic lipase, thereby preventing the breakdown of dietary triglycerides into absorbable free fatty acids in the gut.[2] Its mechanism is distinct from this compound, which acts directly on cellular fatty acid transport.
Experimental Protocols
Fatty Acid Uptake Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on fatty acid uptake using a fluorescent fatty acid analog.
Materials:
-
Cell lines of interest (e.g., HepG2, Caco-2, INS-1E, C2C12)
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to confluence.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Fatty Acid Uptake: Prepare a solution of the fluorescent fatty acid analog (e.g., 2 µM C1-BODIPY-C12) in serum-free medium. Add this solution to the wells containing the compound and incubate for a defined time (e.g., 15 minutes) at 37°C.
-
Signal Termination: Remove the fatty acid solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Normalize the fluorescence readings to a vehicle control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Grassofermata's Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Grassofermata" is identified as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), with primary therapeutic applications explored in metabolic diseases like non-alcoholic fatty liver disease and type 2 diabetes[1][2][3]. To fulfill the request for a comparison guide in an oncological context, this document presents a hypothetical application of a FATP2 inhibitor, herein referred to as this compound, against cancers reliant on exogenous fatty acid uptake. This is contrasted with a well-established therapeutic class, KRAS G12C inhibitors, which represent a targeted approach to oncogene-driven cancers. The data for this compound presented below is hypothetical and for illustrative purposes.
Introduction: Targeting Cancer Metabolism and Oncogenic Drivers
Cancer therapy is rapidly evolving, with two prominent strategies being the disruption of cancer-specific metabolic pathways and the direct inhibition of oncogenic driver mutations. Many cancer cells exhibit altered metabolism, including an increased reliance on fatty acid oxidation for energy and biomass production. FATP2, a protein involved in the transport of long-chain fatty acids, is a potential therapeutic target in this context[4][5].
Concurrently, the development of inhibitors targeting specific oncogenic mutations, such as KRAS G12C, has revolutionized the treatment of certain cancers. The KRAS protein is a key molecular switch in signaling pathways that control cell growth and survival.[6]. Mutations like G12C lock KRAS in a constitutively active state, driving tumor proliferation[7]. Direct inhibitors like Adagrasib and Sotorasib covalently bind to the mutant cysteine, trapping the protein in an inactive state[8][9][10].
This guide provides a comparative overview of the hypothetical therapeutic potential of this compound, as a FATP2 inhibitor, versus the established class of direct KRAS G12C covalent inhibitors in the context of KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action
The two therapeutic strategies diverge significantly in their molecular targets and mechanisms.
-
This compound (Hypothetical FATP2 Inhibition): this compound is hypothesized to act as a non-competitive inhibitor of FATP2, a protein responsible for transporting long-chain fatty acids across the cell membrane[1][4]. By blocking this transport, this compound would limit the intracellular pool of fatty acids available for crucial cellular processes like energy production (beta-oxidation) and membrane synthesis, thereby inducing metabolic stress and potentially leading to cancer cell death[1][3].
-
Direct KRAS G12C Covalent Inhibitors (e.g., Adagrasib): These agents are designed to selectively and irreversibly bind to the cysteine residue present in the KRAS G12C mutant protein[9][11]. This covalent modification locks KRAS G12C in its inactive, GDP-bound state, which prevents downstream signaling through critical pro-survival pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades[6][12]. This leads to the inhibition of tumor cell growth and promotion of apoptosis[11].
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Lipid Import and Transport Proteins in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 9. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Independent Verification of Grassofermata's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Grassofermata's performance against other fatty acid uptake inhibitors, supported by available experimental data. This document summarizes quantitative data, outlines detailed experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of these research compounds.
Introduction to Fatty Acid Transport Inhibition
The transport of fatty acids across the plasma membrane is a critical process in cellular metabolism, energy storage, and signaling. Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in the progression of certain cancers. Fatty Acid Transport Proteins (FATPs) are a family of proteins that play a key role in facilitating the uptake of long-chain fatty acids. Among these, FATP2 has emerged as a significant therapeutic target. This guide focuses on this compound, a known FATP2 inhibitor, and provides a comparative analysis with other molecules designed to modulate fatty acid transport.
This compound and its Mechanism of Action
This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] It functions through a non-competitive mechanism to block the uptake of long-chain and very-long-chain fatty acids into cells.[1][3] This inhibition of fatty acid transport has been shown to protect cells from lipotoxicity, a condition characterized by cellular dysfunction and death due to excessive lipid accumulation.[1][2]
Comparative Analysis of Fatty Acid Uptake Inhibitors
The following tables present a summary of the inhibitory concentrations (IC50) of this compound and its close analog, Lipofermata, in various cell lines. A comparison with other inhibitors targeting different components of the fatty acid transport machinery is also provided. It is important to note that much of the detailed research on this compound and Lipofermata originates from a limited number of research groups, and truly independent, comprehensive verification of their mechanisms is still an evolving area of study.
Table 1: FATP2 Inhibitors - this compound and Lipofermata
| Compound | Target | Mechanism | Cell Line | IC50 (µM) | Reference |
| This compound | FATP2 | Non-competitive | HepG2 | 6.3 | [4] |
| This compound | FATP2 | Non-competitive | Caco-2 | ~17.18 (Ki) | [5] |
| This compound | FATP2 | Non-competitive | INS-1E | 8.3 | [1] |
| This compound | FATP2 | Non-competitive | C2C12 | 10.6 | [1] |
| This compound | FATP2 | Non-competitive | Human Adipocytes | 58.2 | [1] |
| Lipofermata | FATP2 | Non-competitive | HepG2 | 6.7 | [6] |
| Lipofermata | FATP2 | Non-competitive | Caco-2 | 4.84 | [6] |
| Lipofermata | FATP2 | Non-competitive | C2C12 | 2.74 - 39.34 | [6] |
| Lipofermata | FATP2 | Non-competitive | INS-1E | 2.74 - 39.34 | [6] |
| Lipofermata | FATP2 | Non-competitive | Human Adipocytes | 39 | [7] |
Table 2: Alternative Fatty Acid Transport Inhibitors
| Compound | Target | Mechanism | Cell Line | IC50/Ki (nM) | Reference |
| BMS-309403 | FABP4 | Competitive | - | <2 (Ki) | [8] |
| HTS01037 | AFABP/aP2 | Competitive | - | 670 (Ki) | [9] |
| NAV-2729 | ARF6 | Selective Inhibitor | Uveal Melanoma Cells | 1000 | |
| SB-FI-26 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Sulfosuccinimidyl oleate (SSO) | CD36 | Irreversible | Adipocytes | ~65% inhibition at 200 µM | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.
Caption: Experimental workflow for a fluorescent fatty acid uptake inhibition assay.
Experimental Protocols
1. Fluorescent Fatty Acid Uptake Assay
This protocol is a generalized procedure for measuring fatty acid uptake inhibition using a fluorescent fatty acid analog like C1-BODIPY-C12.
-
Cell Culture:
-
Plate cells (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Culture cells in appropriate growth medium at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Wash the cells twice with a serum-free medium.
-
Pre-incubate the cells with serum-free medium containing the desired concentrations of the inhibitor (e.g., this compound) or vehicle control for 1-2 hours at 37°C.
-
Prepare the fatty acid uptake solution containing a fluorescent fatty acid analog (e.g., 2 µM C1-BODIPY-C12) and a quencher for extracellular fluorescence (e.g., Trypan Blue) in a suitable buffer (e.g., HBSS).
-
Remove the pre-incubation medium and add the fatty acid uptake solution to each well.
-
Immediately begin measuring the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for C1-BODIPY-C12).[11] Kinetic readings can be taken every 1-2 minutes for 30-60 minutes.
-
The rate of fatty acid uptake is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
2. Cell Viability Assay
To ensure that the observed reduction in fatty acid uptake is not due to cytotoxicity of the compounds, a cell viability assay should be performed in parallel.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the same concentrations of inhibitors as used in the uptake assay.
-
Incubate for the same duration as the uptake assay.
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and express the results as a percentage of the vehicle-treated control cells.
-
Conclusion
This compound presents as a specific, non-competitive inhibitor of FATP2-mediated long-chain fatty acid uptake. The available data, primarily from the originating research groups, demonstrates its efficacy in various cell models and its potential to protect against lipotoxicity. When compared to other fatty acid transport inhibitors that target different proteins in the uptake pathway, such as FABPs and CD36, this compound offers a distinct mechanism of action by directly targeting a key transporter protein.
For researchers in drug development, the provided data and protocols offer a foundation for the independent evaluation of this compound and its alternatives. Further independent verification of its mechanism and in vivo efficacy will be crucial for its potential translation into therapeutic applications. The comparative data presented here should aid in the selection of appropriate tools for investigating the role of fatty acid transport in various disease models.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Grassofermata and Other Metabolic Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The intricate interplay of genetic predisposition and environmental factors has spurred the development of diverse therapeutic strategies. This guide provides a preclinical comparative analysis of Grassofermata, a novel inhibitor of Fatty Acid Transport Protein 2 (FATP2), against other agents targeting these metabolic conditions. As this compound is currently in the preclinical stage of development, this comparison focuses on available non-clinical data for this compound and relevant preclinical and clinical data for comparator drugs to offer a forward-looking perspective for researchers in the field.
This compound is a small molecule that inhibits FATP2, a key protein involved in the uptake of long and very long-chain fatty acids into cells.[1] By blocking this transport, this compound aims to prevent the cellular lipid overload and subsequent lipotoxicity that contribute to the pathophysiology of NAFLD and T2D.[1] This guide will compare the preclinical profile of this compound with Lipofermata, another FATP2 inhibitor, as well as with drugs that have distinct mechanisms of action: Pramlintide for obesity, Dapagliflozin for T2D, and Resmetirom for NAFLD.
Mechanism of Action and Signaling Pathways
This compound and Lipofermata: FATP2 Inhibition
This compound and Lipofermata act as non-competitive inhibitors of FATP2.[1] FATP2 facilitates the transport of long-chain fatty acids across the plasma membrane. Once inside the cell, these fatty acids are activated by conversion to acyl-CoA, a process that can also be mediated by FATPs. By inhibiting FATP2, this compound and Lipofermata reduce the intracellular pool of fatty acids available for esterification into complex lipids like triglycerides and diacylglycerols. This reduction in lipid accumulation is hypothesized to alleviate cellular stress, inflammation, and apoptosis, key features of lipotoxicity-driven diseases.
Pramlintide: Amylin Receptor Agonist
Pramlintide is a synthetic analog of the human hormone amylin. It exerts its effects by binding to and activating amylin receptors in the brain, particularly in areas involved in appetite regulation. This activation leads to a feeling of satiety, slowing of gastric emptying, and suppression of post-prandial glucagon secretion, collectively contributing to reduced caloric intake and weight loss.
Dapagliflozin: SGLT2 Inhibitor
Dapagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
Resmetirom: THR-β Agonist
Resmetirom is an orally active, liver-directed, selective agonist of the thyroid hormone receptor-beta (THR-β). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism. Activation of THR-β by resmetirom increases hepatic fatty acid oxidation and stimulates the breakdown of triglycerides, leading to a reduction in liver fat.
Preclinical Efficacy Data
The following tables summarize key preclinical data for this compound and its comparators. It is important to note that these data are from various study designs and models, and direct cross-study comparisons should be made with caution.
Table 1: In Vitro Inhibition of Fatty Acid Uptake
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | FATP2 | HepG2 (human liver) | ~10 | [1] |
| Caco-2 (human intestine) | ~13.5 | [1] | ||
| INS-1E (rat pancreatic β-cell) | ~8.3 | [1] | ||
| C2C12 (mouse muscle) | ~10.6 | [1] | ||
| Lipofermata | FATP2 | Caco-2 (human intestine) | 4.84 |
Table 2: In Vivo Preclinical Efficacy
| Compound | Disease Model | Animal Model | Key Finding | Reference |
| This compound | Fatty Acid Absorption | Mouse | 37% reduction in 13C-oleate absorption 6 hours after a single 300 mg/kg oral dose. | [1] |
| Lipofermata | Fatty Acid Absorption | Mouse | Significant reduction in 13C-oleate absorption. | |
| Pramlintide | Obesity | Diet-induced obese rats | Dose-dependent reduction in food intake and body weight. | |
| Dapagliflozin | Type 2 Diabetes | Zucker diabetic fatty rats | Dose-dependent reductions in fasting plasma glucose and HbA1c. | |
| Resmetirom | NAFLD/NASH | Diet-induced obese mice with NASH | Significant reduction in liver triglycerides, inflammation, and fibrosis. |
Experimental Protocols
1. In Vitro Fatty Acid Uptake Assay (General Protocol)
This protocol describes a common method for assessing the inhibition of fatty acid uptake in cultured cells using a fluorescently labeled fatty acid analog, such as BODIPY-FL C12.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
This compound, Lipofermata, or other test compounds
-
Fluorescent fatty acid analog (e.g., BODIPY-FL C12)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
The following day, replace the culture medium with a serum-free medium and incubate for 1-2 hours.
-
Prepare serial dilutions of the test compounds (this compound, Lipofermata) in a suitable buffer.
-
Remove the serum-free medium and add the compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Prepare a working solution of the fluorescent fatty acid analog in a buffer containing fatty acid-free bovine serum albumin (BSA).
-
Add the fluorescent fatty acid solution to each well and incubate for a specific duration (e.g., 5-15 minutes) to allow for uptake.
-
To terminate the uptake, rapidly wash the cells multiple times with a cold wash buffer to remove extracellular fluorescent probe.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
2. In Vivo Mouse Model of Oleate Absorption (this compound Study Protocol)
This protocol is based on the published preclinical study of this compound.[1]
Animals:
-
Male C57BL/6 mice.
Materials:
-
This compound
-
Flaxseed oil (vehicle)
-
13C-labeled oleic acid
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Fast male C57BL/6 mice overnight (approximately 12 hours) with free access to water.
-
Prepare a formulation of this compound in flaxseed oil at a concentration suitable for a 300 mg/kg dose.
-
Administer the this compound formulation or vehicle (flaxseed oil) to the mice via oral gavage.
-
After one hour, administer 13C-labeled oleic acid, also formulated in flaxseed oil, to the mice via oral gavage.
-
Collect blood samples from the mice at specified time points post-oleate administration (e.g., 0.5, 2, and 6 hours) into EDTA-containing tubes.
-
Process the blood samples to obtain plasma.
-
Extract lipids from the plasma samples.
-
Analyze the lipid extracts using LC-MS/MS to quantify the levels of 13C-labeled oleate.
-
Compare the levels of 13C-labeled oleate in the plasma of this compound-treated mice to those of the vehicle-treated control group to determine the percentage reduction in fatty acid absorption.
Discussion and Future Directions
The preclinical data available for this compound suggest that it is a promising early-stage candidate for the treatment of metabolic diseases driven by lipotoxicity. Its mechanism of action, the inhibition of FATP2, is a novel approach to reducing cellular lipid burden in key metabolic tissues. The in vitro data demonstrate potent inhibition of fatty acid uptake across various cell types relevant to metabolic disease, and the in vivo data in mice provide proof-of-concept for its ability to reduce dietary fat absorption.
A direct comparison with Lipofermata, another FATP2 inhibitor, shows similar in vitro potency. Further head-to-head preclinical studies would be necessary to delineate any potential differences in efficacy, selectivity, or pharmacokinetic properties.
When compared to drugs with different mechanisms of action, this compound offers a distinct therapeutic strategy. Pramlintide's effects are primarily centrally mediated, focusing on appetite and satiety, making it a potential combination partner to address both nutrient intake and cellular handling. Dapagliflozin's insulin-independent mechanism of glucose lowering is complementary to this compound's lipid-focused approach, suggesting a potential for synergistic effects in T2D. Resmetirom directly targets hepatic lipid metabolism, and a combination with this compound could offer a dual approach to reducing liver fat by both limiting uptake and enhancing disposal.
The major limitation in the current assessment of this compound is the absence of human clinical trial data. The transition from preclinical models to human studies will be critical in determining its safety, tolerability, and efficacy. Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetic profiling. Subsequently, well-designed Phase 1 and Phase 2 clinical trials will be essential to evaluate the therapeutic potential of this compound in patients with NAFLD, T2D, and obesity.
References
Safety Operating Guide
Navigating the Disposal of Grassofermata: A Guide for Laboratory Professionals
For researchers and scientists handling Grassofermata, a fatty acid transport protein-2 inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of chemical waste management provide a crucial framework for its disposal. This guide offers procedural steps and essential information based on established laboratory safety standards.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is a fundamental aspect of research. Waste generators are tasked with the proper characterization and segregation of all waste materials in accordance with federal, state, and local regulations.[2][3] It is imperative to consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for specific guidance.[2][3]
Key considerations for disposal include:
-
Segregation: Never mix chemical waste with other waste streams. Keep this compound waste separate from regular trash, biological waste, and radioactive waste unless it is a designated mixed waste.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use appropriate, leak-proof containers for waste storage.[4]
Quantitative Data for Chemical Waste Handling
The following table summarizes key quantitative parameters often found in chemical safety protocols. These are general guidelines; always refer to the specific SDS for the chemical in use.
| Parameter | Guideline | Source |
| Oral LD50 (Rat) | 25 g/kg (for Oleic Acid, a related fatty acid) | [2] |
| Aquatic Toxicity LC50 (Fathead Minnow) | 205 mg/L - 96h (for Oleic Acid) | [2] |
Experimental Protocol: General Chemical Waste Disposal
This protocol outlines a general procedure for the disposal of a research-grade chemical like this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, don appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Characterization: Determine if the this compound waste is mixed with any other hazardous materials (e.g., solvents, other chemicals).
-
Container Selection: Choose a chemically resistant, sealable container for the waste. Ensure the container is compatible with this compound.
-
Waste Transfer: Carefully transfer the waste into the designated container, avoiding splashes or aerosol formation.[2]
-
Labeling: Affix a hazardous waste label to the container. Fill out the label completely, including the chemical name ("this compound"), concentration, and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Documentation: Maintain a log of the chemical waste generated.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, immediately alert personnel in the area.[5] Contain the spill using an inert absorbent material.[2] Wear appropriate PPE, including respiratory protection if necessary, and prevent the spill from entering drains or waterways.[2][5] Collect the contaminated material and place it in a sealed container for disposal as hazardous waste.[2]
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical you are working with and follow your institution's established safety protocols and waste disposal procedures.
References
- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Grassofermata
Essential Safety and Handling Guide for Grassofermata
This document provides immediate safety, operational, and disposal guidance for the handling of this compound (also known as NAV2729), a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build confidence in chemical handling protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information[2][3], the following personal protective equipment is essential for handling this compound, based on standard laboratory practices for chemical compounds of this nature.
Recommended Personal Protective Equipment (PPE):
-
Body Protection: A standard laboratory coat should be worn. For activities with a higher risk of exposure, a certified chemical-resistant suit may be necessary.[4]
-
Hand Protection: Chemical-resistant gloves are required. The specific type of glove should be selected based on the solvent used to dissolve this compound and the duration of handling.[4]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[4][5]
-
Respiratory Protection: For handling the solid compound, especially if there is a risk of aerosolization, a certified particle-filtering half mask or a half mask with appropriate filters is recommended.[4][5]
Operational Plan for Handling
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
This compound is a crystalline solid.[2]
Preparation of Solutions:
-
Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance. Tare a suitable weighing vessel before adding the compound.
-
Solubilization: this compound is soluble in DMSO at a concentration of 2 mg/ml.[2]
-
Slowly add the desired volume of DMSO to the weighed this compound.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and prepared solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one | [2] |
| Synonyms | NAV2729 | [2] |
| CAS Number | 419547-11-8 | [2] |
| Molecular Formula | C₂₅H₁₇ClN₄O₃ | [2] |
| Formula Weight | 456.9 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 2 mg/ml | [2] |
| IC₅₀ (HepG2 cells) | 8.1-10.6 μM (for C₁-BODIPY-C₁₂ uptake) | [2] |
| In Vivo Dosage | 300 mg/kg in mice | [6][7] |
Experimental Protocols
Assessment of this compound on Fatty Acid Uptake in Cell Culture
This protocol is based on methodologies described in the literature for evaluating the inhibitory effect of this compound on fatty acid uptake in cell lines such as HepG2.[7]
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescently labeled fatty acid analog (e.g., C₁-BODIPY-C₁₂)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Plate HepG2 cells in multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.25 µM to 15 µM) for a specified pre-incubation period.[7] Include a vehicle control (DMSO) group.
-
Fatty Acid Uptake Assay: Add the fluorescently labeled fatty acid analog to the cell culture medium and incubate for a defined period.
-
Washing: Remove the incubation medium and wash the cells with cold PBS to remove any extracellular fluorescent probe.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer to quantify the amount of fatty acid uptake.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid uptake for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on fatty acid uptake.
Caption: this compound's mechanism of action as a FATP2 inhibitor.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. bachem.com [bachem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
